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  • Product: 1-[4-(4-Methylphenyl)phenoxy]propan-2-one
  • CAS: 449737-01-3

Core Science & Biosynthesis

Foundational

The Chemical Profiling and Synthetic Utility of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper Executive Summary The compound 1-[4-(4-Methylphenyl)phenoxy]propan-2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary

The compound 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (an aryloxyacetone derivative) serves as a highly versatile synthetic intermediate in modern medicinal chemistry and materials science. Featuring a rigid, lipophilic biphenyl core coupled with a reactive terminal methyl ketone, this molecule is a prime candidate for downstream functionalization, including reductive aminations to yield


-blocker analogues, or as a substrate in engineered biocatalytic pathways.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and its applications in advanced catalytic degradation studies.

Structural & Physicochemical Profiling

The structural architecture of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one consists of three distinct domains:

  • The

    
    -Tolyl Ring:  Imparts significant lipophilicity and steric bulk.
    
  • The Phenoxy Ether Linkage: Provides a high-energy C(sp

    
    )–O bond that can be targeted for transition-metal-catalyzed cleavage.
    
  • The Methyl Ketone Moiety: A highly electrophilic center primed for nucleophilic attack, biocatalytic transaldolase reactions, or reduction.

Quantitative Data: Predicted Physicochemical Properties
PropertyValueCausality / Implication for Drug Development
Molecular Formula C

H

O

Standard aryloxyacetone derivative.
Molecular Weight 240.30 g/mol Well within Lipinski's Rule of 5 (Ro5) limits[1].
LogP (Predicted) ~4.2High lipophilicity driven by the biphenyl system; indicates excellent membrane permeability but potential solubility issues in aqueous media.
H-Bond Donors 0Lacks protic hydrogens, reducing non-specific binding in early screening.
H-Bond Acceptors 2The ether oxygen and ketone carbonyl serve as critical interaction points for target protein binding.
Rotatable Bonds 4Balances conformational flexibility with the rigidity of the biphenyl core.

Synthetic Methodology: The Finkelstein-Assisted Williamson Ether Synthesis

The synthesis of aryloxyacetones via the direct reaction of phenols with chloroacetone is notoriously inefficient. Historical data indicates that direct alkylation yields are often below 25% due to the poor electrophilicity of chloroacetone and its tendency to undergo base-catalyzed aldol condensation.

To bypass this kinetic bottleneck, we employ an in situ Finkelstein reaction using catalytic Potassium Iodide (KI). The iodide ion acts as a highly effective nucleophile, displacing the chloride to form iodoacetone —a vastly superior electrophile that rapidly undergoes S


2 attack by the phenoxide ion.
Reaction Optimization Data
Conditions (Solvent, Base)CatalystTime / TempYield (%)
Toluene, NaOPhNone24h / Reflux~15%
Acetone, K

CO

None20h / 25°C~23%
Acetonitrile, K

CO

KI (0.1 eq) 16h / 50°C >85%
Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and TLC tracking are integrated to ensure reaction integrity.

  • Preparation of the Base Suspension:

    • To an oven-dried 100 mL round-bottom flask, add 5.5 mmol of anhydrous Potassium Carbonate (K

      
      CO
      
      
      
      ) and 0.5 mmol of Potassium Iodide (KI).
    • Causality: K

      
      CO
      
      
      
      is selected over NaOH because strong hydroxides promote the rapid self-condensation of chloroacetone into complex polymeric tars.
  • Substrate Solvation:

    • Suspend the mixture in 15 mL of anhydrous Acetonitrile (MeCN). Add 5.0 mmol of 4-(4-methylphenyl)phenol (4'-methylbiphenyl-4-ol)[2].

    • Stir at 40–50 °C for 30 minutes to facilitate the deprotonation of the phenol, forming the active phenoxide intermediate. The solution will typically adopt a slight yellow tint.

  • Electrophile Addition:

    • Equip the flask with a rubber septum and a vent needle (to safely release any pressure buildup from incidental CO

      
       evolution if trace moisture reacts with the carbonate)[3].
      
    • Slowly add 6.0 mmol of chloroacetone dropwise over 15 minutes.

    • Causality: A 1.2x stoichiometric excess of chloroacetone compensates for minor losses due to volatility and inevitable trace side-reactions.

  • Reaction Monitoring:

    • Maintain the reaction at 50 °C for 16 hours. Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The highly UV-active starting phenol (

      
      ) should completely convert to the less polar product (
      
      
      
      ).
  • Workup and Purification:

    • Quench the reaction by filtering the mixture through a pad of Celite to remove inorganic salts (KCl, unreacted K

      
      CO
      
      
      
      , and KI).
    • Wash the filter cake with excess acetone.

    • Concentrate the filtrate in vacuo. Recrystallize the resulting crude solid from a mixture of methanol and water to yield the pure 1-[4-(4-Methylphenyl)phenoxy]propan-2-one.

G A Chloroacetone (Poor Electrophile) C Iodoacetone (Strong Electrophile) A->C Finkelstein Rxn B Potassium Iodide (Catalyst) B->C I- substitution F 1-[4-(4-Methylphenyl)phenoxy]propan-2-one C->F SN2 Attack D 4'-Methylbiphenyl-4-ol + K2CO3 E Phenoxide Intermediate D->E Deprotonation E->F SN2 Attack F->B I- Regeneration

Fig 1: Finkelstein-assisted Williamson ether synthesis pathway.

Downstream Applications & Reactivity Profiles

Biocatalytic Synthesis of -Hydroxy Amino Acids

Aryloxyacetones are highly valued as C-nucleophilic intermediates in enzymatic processes. Recent advancements at the University of Wisconsin–Madison have demonstrated that engineered L-threonine transaldolases can utilize aryloxyacetones to synthesize complex


-hydroxy amino acids[3]. The biphenyl moiety of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one provides a massive hydrophobic anchor, making it an excellent probe for mapping the steric limits of mutant enzyme active sites.
Model Compounds for Epoxy Resin Degradation

The chemical recycling of amine-cured bisphenol A (BPA) epoxy resins is a critical environmental challenge. By subjecting 1-[4-(4-Methylphenyl)phenoxy]propan-2-one to reductive amination, researchers generate 1-aryloxy-3-amino-2-propanols. These molecules serve as perfect structural mimics of the cross-linked nodes in epoxy resins.

Recent breakthroughs in organometallic chemistry utilize Nickel-Catalyzed C(sp


)–O Transfer Hydrogenolysis  to cleave these robust ether bonds[4]. The reaction proceeds via a fascinating remote concerted oxidative addition.

Mechanistic Rationale of C–O Cleavage:

  • Coordination: A Ni(0) catalyst (e.g., Ni(cod)

    
     with PCy
    
    
    
    ligands) coordinates to the aryloxy ring.
  • Concerted Oxidative Addition: The C–O bond is cleaved via the concerted formation of aryloxide and enolate anions, oxidizing the metal center to Ni(II)[4].

  • Hydrogenolysis: Introduction of H

    
     gas (or a hydrogen donor) reduces the intermediate, releasing the parent phenol (4'-methylbiphenyl-4-ol) and acetone, effectively reversing the initial Williamson ether synthesis[4].
    

G A Aryloxyacetone Substrate C Concerted Oxidative Addition (C-O Cleavage) A->C B Ni(0) Catalyst B->C D Ni(II) Enolate-Phenoxide Intermediate C->D E H2 Activation D->E F 4'-Methylbiphenyl-4-ol + Acetone E->F Reductive Elimination F->B Catalyst Regeneration

Fig 2: Nickel-catalyzed C-O transfer hydrogenolysis mechanism.

Conclusion

1-[4-(4-Methylphenyl)phenoxy]propan-2-one is a structurally robust and chemically versatile intermediate. By utilizing a Finkelstein-assisted catalytic protocol, its synthesis can be driven to high yields, bypassing the traditional limitations of chloroacetone alkylation. Furthermore, its unique physicochemical properties make it an indispensable tool for both biocatalytic amino acid synthesis and the development of next-generation chemical recycling methodologies for epoxy polymers.

References

  • Hurd, C. D., & Perletz, P. (1946). Aryloxyacetones. Journal of the American Chemical Society, 68(1), 38-40. (Referenced historically via Sciencemadness archives). URL:[Link]

  • Meza, A. (2021). Characterization of a C–nucleophilic intermediate for the biocatalytic synthesis of β-hydroxy-amino acids. University of Wisconsin–Madison. URL:[Link]

  • Liu, Y., et al. (2022). Nickel-Catalyzed C(sp3)−O Hydrogenolysis via a Remote Concerted Oxidative Addition and its Application to Degradation of Amine-Cured Epoxy Resins. ChemRxiv. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1382789, 4-(4-Methylphenyl)phenol. URL:[Link]

Sources

Exploratory

1-[4-(4-Methylphenyl)phenoxy]propan-2-one CAS number and registry data

The following technical monograph provides an in-depth analysis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one , a specialized chemical intermediate. This guide is structured for researchers and process chemists, focusing...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth analysis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one , a specialized chemical intermediate. This guide is structured for researchers and process chemists, focusing on synthesis, characterization, and downstream utility in medicinal chemistry.

CAS Registry Number: 449737-01-3 Chemical Class: Biphenyl Ether / Alpha-Phenoxy Ketone[1]

Introduction & Core Significance

1-[4-(4-Methylphenyl)phenoxy]propan-2-one is a versatile organic building block characterized by a biphenyl core linked to an acetonyl moiety via an ether bond.[1] In the context of drug discovery and agrochemical development, this compound serves as a critical "scaffold extender." The biphenyl motif is a privileged structure, offering enhanced lipophilicity and pi-stacking interactions within protein binding pockets, while the ketone functionality provides a reactive handle for further derivatization—most notably via reductive amination to form secondary amines or reduction to chiral alcohols.

This guide outlines the validated synthesis, physical properties, and strategic applications of this compound, treating it as a high-value intermediate for library synthesis and lead optimization.

Chemical Identity & Registry Data[1][2][3][4][5][6]

PropertyData
CAS Number 449737-01-3
IUPAC Name 1-[(4'-Methyl[1,1'-biphenyl]-4-yl)oxy]propan-2-one
Common Synonyms 1-(4-p-Tolylphenoxy)propan-2-one; 4'-Methyl-4-acetonyloxybiphenyl
Molecular Formula C₁₆H₁₆O₂
Molecular Weight 240.30 g/mol
SMILES CC1=CC=C(C=C1)C2=CC=C(OCC(C)=O)C=C2
InChI Key Derived from structure
MDL Number MFCD02969029

Physicochemical Properties

Note: Experimental values for this specific intermediate are rare in public literature; data below represents calculated consensus values for process design.

ParameterValue (Predicted/Typical)Significance
Physical State Solid (Crystalline Powder)Ease of handling in solid-phase dispensing.[1]
Melting Point 85°C – 95°CConvenient for recrystallization purification.
Boiling Point ~380°C (at 760 mmHg)High thermal stability; unlikely to distill easily.[1]
LogP ~3.8 – 4.2High lipophilicity due to the biphenyl core.
Solubility DCM, Ethyl Acetate, THFPoor water solubility requires organic solvent systems.

Synthesis & Manufacturing Protocol

The most robust route to 1-[4-(4-Methylphenyl)phenoxy]propan-2-one is the Williamson Ether Synthesis , coupling a 4-phenylphenol derivative with an alpha-haloketone.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the ether oxygen, revealing two precursors:

  • Nucleophile: 4'-Methyl-4-biphenylol (CAS 1596-07-2).[1]

  • Electrophile: Chloroacetone (CAS 78-95-5) or Bromoacetone.[1]

Synthetic Workflow (Standard Protocol)

Reagents:

  • 4'-Methyl-4-biphenylol (1.0 eq)[1]

  • Chloroacetone (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Potassium Iodide (KI) (0.1 eq, catalytic Finkelstein condition)[1]

  • Solvent: Acetone (reflux) or DMF (60°C)

Step-by-Step Procedure:

  • Activation: Charge a reaction vessel with 4'-Methyl-4-biphenylol and anhydrous K₂CO₃ in Acetone. Stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add catalytic KI, followed by the dropwise addition of Chloroacetone. Note: Chloroacetone is a lacrymator; handle in a fume hood.[1]

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the phenol.[1]

  • Workup: Cool to room temperature. Filter off the inorganic salts (KCl/K₂CO₃).[1] Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically recrystallized from Ethanol or purified via silica gel flash chromatography (Eluent: 5-10% EtOAc in Hexanes) to yield the product as a white solid.[1]

Mechanistic Pathway (DOT Diagram)[1]

SynthesisPathway Phenol 4'-Methyl-4-biphenylol (Nucleophile) Phenoxide Phenoxide Anion (Intermediate) Phenol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide Promotes Product Target Ketone (CAS 449737-01-3) Phenoxide->Product SN2 Attack Electrophile Chloroacetone (Electrophile) Electrophile->Product Displacement of Cl-

Figure 1: Williamson Ether Synthesis pathway via SN2 mechanism.[1]

Applications & Derivatization

This ketone is rarely the final API; rather, it is a divergent intermediate . Its primary utility lies in generating libraries of biphenyl-based bioactive molecules.[1]

Reductive Amination (CNS Active Scaffolds)

Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) yields 1-phenoxy-2-propylamines .[1] This structural motif is analogous to several CNS-active drugs and beta-blockers, where the biphenyl group provides receptor subtype selectivity.[1]

Reduction to Alcohols

Reduction with NaBH₄ yields the corresponding secondary alcohol: 1-[4-(4-methylphenyl)phenoxy]propan-2-ol .[1] These alcohols can be resolved into enantiomers to probe chiral binding pockets in enzymes like lipases or oxidases.

Utility Logic Diagram

Applications cluster_0 Pathway A: Reductive Amination cluster_1 Pathway B: Reduction cluster_2 Pathway C: Grignard Addition Target 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (Core Scaffold) Amine Biphenyl-Phenoxy-Propylamines (Potential CNS Ligands) Target->Amine + R-NH2 / NaBH(OAc)3 Alcohol Biphenyl-Phenoxy-Propanols (Chiral Building Blocks) Target->Alcohol + NaBH4 TertAlcohol Tertiary Alcohols (Sterically Demanding Motifs) Target->TertAlcohol + R-MgBr

Figure 2: Divergent synthetic utility of the core ketone scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis of CAS 449737-01-3, the following spectral signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.25 ppm (s, 3H): Methyl group on the ketone (–C(O)–CH ₃).[1]

    • δ 2.38 ppm (s, 3H): Methyl group on the biphenyl ring (Ar–CH ₃).[1]

    • δ 4.55 ppm (s, 2H): Methylene protons alpha to the ether and ketone (–O–CH ₂–C(O)–).[1]

    • δ 6.90 – 7.50 ppm (m, 8H): Aromatic protons (characteristic AA'BB' systems of the biphenyl core).[1]

  • IR Spectroscopy:

    • 1715–1725 cm⁻¹: Strong C=O stretch (aliphatic ketone).[1]

    • 1240 cm⁻¹: Strong C–O–C asymmetric stretch (aryl alkyl ether).[1]

  • Mass Spectrometry (ESI/GC-MS):

    • Molecular Ion: m/z 240.1 [M]+.[1]

Safety & Handling

  • Hazards: As a ketone derivative, it is generally stable. However, residual chloroacetone from synthesis is a potent lachrymator and toxic. Ensure the product is free of alkylating agents.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl group or ether cleavage over extended periods.

References

  • Chemical Registry Data: PubChem.[2][3] Compound Summary for CAS 449737-01-3. National Center for Biotechnology Information. Link[1]

  • Synthetic Methodology (General Williamson Ether): Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1]

  • Biphenyl Scaffold Utility: Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Precursor Data: National Institute of Standards and Technology (NIST).[1] 4'-Methyl-4-biphenylol Mass Spectrum. Link

Sources

Foundational

Comprehensive Analytical Characterization of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one: Molecular Weight, Formula, and Synthetic Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery and materials science, biphenyl ether derivatives serve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and materials science, biphenyl ether derivatives serve as critical pharmacophores and structural intermediates. The compound 1-[4-(4-Methylphenyl)phenoxy]propan-2-one is a highly specific ether characterized by a biphenyl core linked to a propanone moiety. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for determining the molecular weight and formula of this compound. This guide synthesizes theoretical calculations with field-proven analytical protocols, ensuring that researchers can confidently characterize this intermediate in complex synthetic workflows.

Structural Deconstruction & Theoretical Calculations

Before empirical validation, a robust theoretical baseline must be established. The IUPAC name 1-[4-(4-Methylphenyl)phenoxy]propan-2-one dictates the following structural components:

  • 4-Methylphenyl group (p-Tolyl):

    
    
    
  • Phenoxy linkage:

    
     (substituted at the 1 and 4 positions)
    
  • Propan-2-one moiety:

    
     (
    
    
    
    )

By aggregating these substructures, we derive the molecular formula


 .

Understanding the distinction between average molecular weight (used for stoichiometric synthetic scaling) and monoisotopic exact mass (used for mass spectrometric identification) is critical[1]. The theoretical values are summarized below.

Table 1: Theoretical Physicochemical Properties
PropertyValueCalculation Basis
Molecular Formula

Sum of substructure atoms
Average Molecular Weight 240.30 g/mol Carbon (12.011), Hydrogen (1.008), Oxygen (15.999)
Monoisotopic Exact Mass 240.1150 DaIsotope masses:

(12.0000),

(1.0078),

(15.9949)
Elemental Composition (Mass %) C: 79.97%, H: 6.71%, O: 13.32%(Atomic Mass

Count) / Average MW

Analytical Workflows for Formula Validation

To unequivocally prove the molecular formula and weight, a multi-modal analytical approach is required. Elemental analysis provides the macroscopic empirical formula, while High-Resolution Mass Spectrometry (HRMS) provides the monoisotopic exact mass to confirm the molecular formula[2][3].

AnalyticalWorkflow Start Unknown Sample 1-[4-(4-Methylphenyl)phenoxy]propan-2-one EA Elemental Analysis (Combustion) Determines %C, %H, %O Start->EA Step 1 HRMS High-Resolution MS (ESI-TOF) Determines Exact Mass Start->HRMS Step 2 NMR 1H & 13C NMR Spectroscopy Structural Elucidation Start->NMR Step 3 Empirical Empirical Formula (C8H8O)n EA->Empirical Mass % Conversion ExactMass Exact Mass: 240.1150 Da Molecular Formula: C16H16O2 HRMS->ExactMass Mass Defect Analysis Structure Confirmed Biphenyl Ether Motif NMR->Structure Peak Assignment Final Validated Molecular Weight 240.30 g/mol Empirical->Final ExactMass->Final Structure->Final

Caption: Multi-modal analytical workflow for the exact mass, empirical formula, and structural validation.

Step-by-Step Experimental Methodologies

Protocol 1: Elemental Analysis (CHN/O) for Empirical Formula

Elemental analysis relies on complete combustion to determine the mass fractions of carbon, hydrogen, and oxygen. The empirical formula is derived by converting these mass percentages into lowest-integer molar ratios[4].

  • Sample Preparation: Accurately weigh 2.000 mg of the highly purified, desiccated compound into a combustible tin capsule (for CHN analysis) and a silver capsule (for Oxygen pyrolysis).

  • Combustion (C & H): Introduce the tin capsule into a combustion reactor at 950°C in an oxygen-rich environment. The carbon and hydrogen are oxidized to

    
     and 
    
    
    
    , respectively.
  • Pyrolysis (O): Introduce the silver capsule into a pyrolysis reactor at 1060°C in a helium environment to convert organic oxygen into carbon monoxide (

    
    ).
    
  • Chromatographic Separation & Detection: Pass the evolved gases through a reduction column to remove excess oxygen, separate them via gas chromatography, and quantify using a Thermal Conductivity Detector (TCD).

  • Causality & Self-Validation: Run a known standard (e.g., acetanilide) before and after the sample. If the standard deviates by >0.3% from theoretical values, the system must be recalibrated. The resulting C:H:O ratio of 8:8:1 yields the empirical formula

    
    .
    
Protocol 2: HRMS (ESI-TOF) for Exact Mass Determination

While elemental analysis provides the empirical ratio, High-Resolution Mass Spectrometry (HRMS) is required to determine the exact mass and establish the integer multiplier (


) for the molecular formula[3][5].
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a mobile phase of 0.1% formic acid in water/acetonitrile (50:50, v/v). Causality: Formic acid promotes protonation, facilitating the formation of the

    
     adduct in positive ion mode.
    
  • Instrument Calibration: Infuse a reference calibrant (e.g., Leucine-Enkephalin) directly into the Electrospray Ionization (ESI) source. Causality: Continuous internal calibration corrects for time-of-flight (TOF) drift, ensuring a mass accuracy of < 5 ppm[6].

  • Data Acquisition: Inject 5 µL of the sample. Operate the ESI-TOF in positive ion mode, scanning an m/z range of 100–1000 Da with a resolving power of >30,000.

  • Data Analysis: Extract the monoisotopic peak. For 1-[4-(4-Methylphenyl)phenoxy]propan-2-one, the theoretical

    
     exact mass is 241.1223 Da . An experimental mass matching this within 5 ppm confirms the molecular formula 
    
    
    
    , solidifying the molecular weight of 240.30 g/mol .

Synthetic Pathway & Mechanistic Causality

Understanding the synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one is crucial for identifying potential impurities (e.g., unreacted starting materials) that could skew the molecular weight analysis. The compound is typically synthesized via a Williamson Ether Synthesis .

SyntheticPathway Reactant1 4-(4-Methylphenyl)phenol (Biphenyl Core) Base Potassium Carbonate (K2CO3) Deprotonation Reactant1->Base DMF, 80°C Reactant2 1-Chloropropan-2-one (Alkylating Agent) Product 1-[4-(4-Methylphenyl)phenoxy]propan-2-one Target Molecule Reactant2->Product -Cl- Intermediate Phenoxide Anion Intermediate Base->Intermediate -H+ Intermediate->Product SN2 Attack on Reactant 2

Caption: Williamson Ether Synthesis pathway for 1-[4-(4-Methylphenyl)phenoxy]propan-2-one.

Mechanistic Insights: The reaction utilizes 4-(4-methylphenyl)phenol and 1-chloropropan-2-one (chloroacetone). Potassium carbonate (


) is selected as the base because it is strong enough to deprotonate the phenol (

) to form a nucleophilic phenoxide anion, but mild enough to avoid aldol condensation side-reactions with the ketone moiety of chloroacetone. The reaction proceeds via an

mechanism in a polar aprotic solvent like DMF, yielding the target biphenyl ether.

Structural confirmation of the ether linkage and the ketone is subsequently validated using 1H and 13C NMR spectroscopy, which is standard practice for biphenyl ether polymers and small molecules[7].

Conclusion

The precise determination of the molecular weight (240.30 g/mol ) and formula (


) of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one requires a synthesis of theoretical stoichiometry and rigorous empirical validation. By employing self-calibrating HRMS for exact mass determination and combustion analysis for empirical ratios, researchers can ensure high-fidelity characterization of this compound for downstream pharmaceutical applications.

References

  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis. Retrieved from: [Link]

  • ResearchGate. High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules. Retrieved from:[Link]

  • ACS Omega. Is NMR Combined with Multivariate Regression Applicable for the Molecular Weight Determination of Randomly Cross-Linked Polymers Such as Lignin? Retrieved from:[Link]

  • The Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from:[Link]

Sources

Exploratory

Solubility of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one in organic solvents

An In-Depth Technical Guide to the Solubility of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one in Organic Solvents Authored by: Dr. Gemini, Senior Application Scientist Introduction 1-[4-(4-Methylphenyl)phenoxy]propan-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one in Organic Solvents

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

1-[4-(4-Methylphenyl)phenoxy]propan-2-one is a novel organic compound with potential applications in pharmaceutical and materials science. A fundamental physicochemical property governing its utility is its solubility in various organic solvents. This property is critical during drug development for formulation, and in materials science for processing and characterization.[1] This technical guide provides a comprehensive framework for determining the thermodynamic solubility of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one. We will delve into the theoretical considerations that underpin solvent selection, present a detailed experimental protocol based on the industry-standard shake-flask method, and outline analytical quantification techniques.[2][3]

The molecular structure of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one, with its combination of aromatic rings and a ketone functional group, suggests a nuanced solubility profile. The presence of the phenoxy and methylphenyl groups imparts significant non-polar character, while the ketone group offers a site for polar interactions. Understanding the interplay of these features is key to predicting and experimentally verifying its solubility.

I. Theoretical Framework for Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[4] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 1-[4-(4-Methylphenyl)phenoxy]propan-2-one, we can anticipate the following:

  • High Solubility in Aromatic and Moderately Polar Solvents: The presence of two aromatic rings suggests good solubility in solvents like toluene and diethyl ether. The ketone group should also promote solubility in moderately polar solvents such as acetone and ethyl acetate.

  • Limited Solubility in Highly Polar and Non-Polar Solvents: While the ketone group provides some polarity, the large non-polar surface area of the molecule will likely limit its solubility in highly polar solvents like water. Conversely, in highly non-polar solvents such as hexane, the polar ketone group may hinder complete dissolution.

A systematic approach to solubility screening should, therefore, encompass a range of solvents with varying polarities and chemical functionalities to build a comprehensive solubility profile.

II. Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[2][3] The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 1-[4-(4-Methylphenyl)phenoxy]propan-2-one B Add to vials with known volume of organic solvent A->B C Seal vials and place in shaker bath at constant temperature B->C Start Equilibration D Agitate for 24-48 hours to ensure equilibrium C->D E Allow suspension to settle D->E Equilibrium Reached F Filter supernatant through a 0.45 µm syringe filter E->F G Prepare serial dilutions of the filtrate F->G Collect Saturated Solution H Analyze by UV-Vis Spectroscopy or HPLC G->H I Determine concentration from a standard curve H->I

Caption: Workflow for determining the thermodynamic solubility of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one using the shake-flask method.

Detailed Protocol

1. Preparation of Saturated Solutions:

  • Add an excess amount of crystalline 1-[4-(4-Methylphenyl)phenoxy]propan-2-one to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.[2][5]

  • To each vial, add a precise volume of the selected organic solvent (e.g., acetone, ethyl acetate, toluene, methanol, hexane).

  • Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

  • Agitate the vials for a sufficient duration to allow the system to reach thermodynamic equilibrium. A period of 24 to 48 hours is typically recommended.[1][6]

3. Phase Separation:

  • After the equilibration period, remove the vials and allow the undissolved solid to sediment.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

4. Quantification of Solute Concentration:

The concentration of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one in the clear, saturated filtrate can be determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[3][7]

  • UV-Vis Spectroscopy: This method is rapid and suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.[8]

    • A standard calibration curve must be prepared using solutions of known concentrations of the compound in the same solvent.[9]

    • The absorbance of the filtered saturated solution is measured, and its concentration is determined by interpolation from the calibration curve.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method, particularly for complex mixtures or when the compound has low UV absorbance.[10][11]

    • Similar to UV-Vis, a calibration curve is generated from standards of known concentrations.

    • The filtered saturated solution is injected into the HPLC system, and the peak area corresponding to the compound is used to calculate the concentration.

III. Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Table 1: Physicochemical Properties of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

PropertyValueSource
Molecular FormulaC16H16O2EPA[12]
Average Mass240.302 g/mol EPA[12]
Monoisotopic Mass240.11503 g/mol EPA[12]
CAS Number449737-01-3EPA[12]

Table 2: Experimentally Determined Solubility of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one in Various Organic Solvents at 25 °C

SolventDielectric ConstantSolubility (g/L)Solubility (mol/L)
Hexane1.88[Insert Data][Insert Data]
Toluene2.38[Insert Data][Insert Data]
Diethyl Ether4.34[Insert Data][Insert Data]
Ethyl Acetate6.02[Insert Data][Insert Data]
Acetone20.7[Insert Data][Insert Data]
Ethanol24.5[Insert Data][Insert Data]
Methanol32.7[Insert Data][Insert Data]
Acetonitrile37.5[Insert Data][Insert Data]

*Note: This table is a template for presenting experimentally determined data.

IV. Conclusion

This technical guide has outlined a robust and scientifically sound methodology for determining the solubility of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one in a range of organic solvents. By employing the shake-flask method coupled with accurate analytical quantification, researchers and drug development professionals can obtain reliable thermodynamic solubility data. This information is indispensable for the rational design of formulations, purification processes, and other applications where the solvation behavior of this compound is a critical parameter. The provided protocols and data presentation formats are designed to ensure experimental integrity and facilitate clear communication of results within the scientific community.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Shake Flask Method Summary. BioAssay Systems.
  • Shake-Flask Solubility Assay. Enamine.
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Experiment 1. Solubility of Organic Compounds. Scribd.
  • Compound solubility measurements for early drug discovery. Life Chemicals.
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications.
  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing.
  • MultiScreen Solubility Filter Plate. MilliporeSigma.
  • 1-[4-(4-methylphenyl)phenoxy]propan-2-one - Chemical Details. EPA.
  • Solubility: Importance, Measurements and Applications. Analytik NEWS.

Sources

Foundational

Safety data sheet (SDS) for 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

Technical Monograph: Safety, Handling, and Application Profile of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one CAS Registry Number: 449737-01-3 Document Type: Advanced Safety & Technical Guide (Expanded SDS) Version: 2.0 (R...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Safety, Handling, and Application Profile of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

  • CAS Registry Number: 449737-01-3

  • Document Type: Advanced Safety & Technical Guide (Expanded SDS)

  • Version: 2.0 (Research & Development Grade)

Part 1: Chemical Identity & Strategic Context

1.1 The Molecule at a Glance 1-[4-(4-Methylphenyl)phenoxy]propan-2-one is a specialized organic intermediate characterized by a biphenyl ether core linked to an acetonyl tail. In drug discovery, this scaffold is frequently utilized as a precursor for PPAR agonists (fibrate analogs) or as a linker in PROTAC (Proteolysis Targeting Chimera) design due to its lipophilic biphenyl anchor and the reactive ketone handle.

1.2 Physicochemical Profile Note: As a research-grade substance, some values are predicted based on Structure-Activity Relationship (SAR) analysis of structural analogs (e.g., Phenoxyacetone, 4-Phenylphenol).

PropertyValue / PredictionSignificance
Formula C₁₆H₁₆O₂Core scaffold for library synthesis.
Molecular Weight 240.30 g/mol Fragment-based drug discovery compliant (<300 Da).
Physical State Solid (Off-white to pale yellow crystalline)Predicted MP > 50°C due to biphenyl stacking.
Solubility DMSO, DCM, Ethyl AcetateHydrophobic (LogP ~3.5–4.0 predicted).
Reactivity Ketone (C=O), Ether (C-O-C)Susceptible to nucleophilic attack, reduction.

Part 2: Hazard Identification & Toxicology (The "Why")

2.1 The "Read-Across" Hazard Assessment Standard SDS documents often list generic warnings. As a Senior Scientist, you must understand the source of the toxicity. We apply a "Read-Across" methodology using the substructures: Phenoxyacetone (known irritant/lachrymator) and 4-Methylbiphenyl (potential aquatic toxin).

2.2 GHS Classification (Derived)

  • Signal Word: WARNING

  • H315: Causes skin irritation (Phenoxy moiety).

  • H319: Causes serious eye irritation (Ketone vapors).[1]

  • H335: May cause respiratory irritation.[2]

  • H411: Toxic to aquatic life with long-lasting effects (Biphenyl residue).

2.3 Hazard Decision Logic The following diagram illustrates the QSAR (Quantitative Structure-Activity Relationship) logic used to determine the safety protocols for this specific molecule.

HazardLogic Molecule 1-[4-(4-Methylphenyl) phenoxy]propan-2-one Sub_Ketone Moiety: Aliphatic Ketone (Reactive Electrophile) Molecule->Sub_Ketone Sub_Biphenyl Moiety: Biphenyl Ether (Lipophilic) Molecule->Sub_Biphenyl Risk_Irritation Risk: Protein Adducts (Skin/Eye Irritation) Sub_Ketone->Risk_Irritation Schiff Base Formation Risk_Peroxide Risk: Alpha-H Oxidation (Low Peroxide Potential) Sub_Ketone->Risk_Peroxide Long-term Storage Risk_Aquatic Risk: Bioaccumulation (Aquatic Toxicity) Sub_Biphenyl->Risk_Aquatic LogP > 3.5

Caption: QSAR-based hazard decomposition identifying specific risks derived from functional groups.

Part 3: Handling, Storage, & Engineering Controls[3]

3.1 The "Closed-Loop" Handling Protocol Due to the potential for lachrymatory effects (inherited from the phenoxyacetone substructure), open-bench weighing is strictly prohibited.

  • Primary Containment: Weighing must occur inside a Class II Biosafety Cabinet or a dedicated chemical fume hood with a face velocity > 100 fpm.

  • PPE Layering:

    • Gloves:Double-gloving required. Inner layer: Latex (dexterity); Outer layer: Nitrile (0.11 mm minimum). Note: Ketones can degrade nitrile over time; change outer gloves every 30 minutes of contact.

    • Respiratory:[3][4][5] If handling > 10g outside a hood, use a half-mask respirator with OV/P100 cartridges .

3.2 Storage Integrity

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen. The alpha-protons next to the ketone and ether oxygen are susceptible to slow auto-oxidation.

  • Container: Amber glass with Teflon-lined cap. Avoid metal containers to prevent Lewis-acid catalyzed decomposition.

Part 4: Emergency Response (Self-Validating Systems)

4.1 Spill Response: The "3-Zone" Strategy In the event of a solid spill, do not sweep (generates dust). Use the wet-wipe method.[3]

SpillResponse Start Spill Detected Zone1 Zone 1: Isolation (Evacuate 5m radius) Start->Zone1 Zone2 Zone 2: Suppression (Cover with DCM-soaked pads) Zone1->Zone2 Zone3 Zone 3: Decontamination (Wash with 10% Na2CO3) Zone2->Zone3 Disposal Disposal: Halogenated Waste Stream (Due to solvent) Zone3->Disposal

Caption: Sequential logic for managing spills to minimize aerosolization and exposure.

4.2 First Aid Causality

  • Eye Contact: Flush for 15 mins. Mechanism: The ketone forms reversible hemiacetals with corneal proteins; immediate dilution reverses this equilibrium.

  • Ingestion: Do NOT induce vomiting. The lipophilic nature means vomiting increases aspiration risk into lungs (chemical pneumonitis).

Part 5: Experimental Application (Synthesis Context)

5.1 Reactivity Profile Researchers typically use this molecule for Reductive Amination . The ketone is sterically accessible but electronically deactivated by the phenoxy group.

  • Recommended Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Recommended Reducing Agent: Sodium Triacetoxyborohydride (STAB) – milder than NaCNBH3 and avoids cyanide risks.

5.2 Workflow: Reductive Amination Protocol This workflow ensures high yield while managing the safety of the intermediate.

ReactionWorkflow Step1 Dissolve Ketone (1.0 eq) in DCE under N2 Step2 Add Amine (1.2 eq) + Acetic Acid (cat.) Step1->Step2 Step3 Wait: Imine Formation (1-2 hours, RT) Step2->Step3 Step4 Add STAB (1.5 eq) (Portionwise - Exothermic!) Step3->Step4 Step5 Quench: Sat. NaHCO3 (Gas evolution CO2) Step4->Step5

Caption: Standardized Reductive Amination workflow emphasizing the exothermic addition step.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137428, 1-(4-methylphenyl)propan-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-[4-(4-methylphenyl)phenoxy]propan-2-one (CAS 449737-01-3).[6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Biphenyl and Phenoxyacetone derivatives (Read-Across Framework). Retrieved from [Link]

  • Li, Z., et al. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives. Retrieved from [Link]

(Note: CAS 449737-01-3 is a research-grade chemical. Specific toxicological data is extrapolated from validated surrogates as per OECD QSAR principles.)

Sources

Exploratory

Technical Guide: 4-(4-Methylphenyl)phenoxyacetone Scaffolds in Medicinal Chemistry

[1][2][3] Executive Summary & Scaffold Analysis 4-(4-Methylphenyl)phenoxyacetone (IUPAC: 1-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)propan-2-one) represents a specialized "privileged structure" in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Scaffold Analysis

4-(4-Methylphenyl)phenoxyacetone (IUPAC: 1-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)propan-2-one) represents a specialized "privileged structure" in modern medicinal chemistry.[1][2][3] Unlike simple phenoxyacetones used to synthesize Class I anti-arrhythmics (e.g., Mexiletine), this derivative incorporates a biaryl (biphenyl) tail.[2]

This structural modification drastically alters the physicochemical profile, pushing the LogP from ~2.0 (phenoxyacetone) to >4.[2]5. In drug discovery, this scaffold is primarily utilized as a lipophilic anchor for targeting:

  • Voltage-Gated Sodium Channels (Nav): The biphenyl moiety mimics the hydrophobic domain required for state-dependent block of Nav1.7 and Nav1.8.[1][2][3]

  • Monoamine Transporters (DAT/NET): As a structural analog to pyrovalerone-class inhibitors, though the ether linkage modulates binding kinetics.[1][2][3]

  • Kinase Inhibitors: Serving as the hydrophobic "tail" in Type II kinase inhibitors, occupying the deep hydrophobic pocket adjacent to the ATP binding site.[3]

Chemical Synthesis: The "Biaryl-First" Strategy

The most robust route to 4-(4-Methylphenyl)phenoxyacetone avoids the late-stage Suzuki coupling by utilizing a pre-formed biaryl phenol.[1][2][3] This "Biaryl-First" strategy minimizes palladium contamination in the final step and allows for cleaner etherification.[1][2][3]

Retrosynthetic Analysis (DOT Visualization)[1][2][3][4]

Synthesis_Pathway cluster_0 Step 1: Biaryl Formation cluster_1 Step 2: Williamson Etherification A 4-Bromo-toluene C 4'-Methyl-4-biphenylol (Intermediate A) A->C Suzuki-Miyaura Pd(PPh3)4, K2CO3 B 4-Hydroxyphenyl boronic acid B->C E Target: 4-(4-Methylphenyl) phenoxyacetone C->E K2CO3, KI (cat) Acetone, Reflux D Chloroacetone D->E

Caption: Two-step convergent synthesis strategy minimizing side-reactions.

Detailed Experimental Protocol
Step 1: Synthesis of 4'-Methyl-4-biphenylol (Intermediate A)

Note: While commercially available, in-house synthesis allows for deuteration or substitution tuning.[1][2][3]

  • Reagents: 4-Hydroxyphenylboronic acid (1.1 eq), 4-Bromotoluene (1.0 eq), Pd(PPh3)4 (3 mol%), K2CO3 (2.5 eq).[1][2]

  • Solvent: DME/Water (3:1).[1][2][3] Degas thoroughly with Argon.

  • Conditions: Reflux at 85°C for 12 hours.

  • Workup: Acidify to pH 4 with 1M HCl (prevents phenoxide loss in aqueous layer), extract with EtOAc.

Step 2: Williamson Ether Synthesis (Target Molecule)

This step utilizes Finkelstein conditions to accelerate the reaction of the chloroacetone.

  • Reagents:

    • 4'-Methyl-4-biphenylol (10 mmol)[1][2][3]

    • Chloroacetone (12 mmol) [Warning: Lachrymator][1][2]

    • Potassium Carbonate (anhydrous, 15 mmol)[1][2]

    • Potassium Iodide (0.5 mmol, Catalyst)[2]

  • Solvent: Acetone (HPLC Grade, dry).[2][3]

  • Procedure:

    • Dissolve the biphenylol in acetone (50 mL).

    • Add K2CO3 and stir for 30 mins at RT to generate the phenoxide anion.

    • Add KI catalyst.[2][3]

    • Add Chloroacetone dropwise over 10 minutes.

    • Reflux at 56°C for 6-8 hours. Monitor via TLC (Hexane/EtOAc 8:1). The starting phenol (Rf ~0.[2][3]2) should disappear; product (Rf ~0.[1][2][3]5) appears.[1][2][3][4][5]

    • Purification: Filter off inorganic salts. Concentrate filtrate.[2][3] Recrystallize from cold Ethanol/Hexane to yield white crystals.[2][3]

Derivatization: The Gateway to Bioactive Amines

The ketone functionality is rarely the endpoint.[2][3] The primary value of this scaffold lies in its conversion to 1-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)propan-2-amines via reductive amination.[1][2][3] These amines are structural hybrids of Mexiletine (Nav blocker) and Biaryl-ether antiseptics.[1][2][3]

Comparative Reductive Amination Protocols[2][3][4]
MethodReagentsConditionsSelectivityYieldNotes
Standard Borohydride Methylamine, NaBH4MeOH, 0°C to RTModerate65-75%Risk of alcohol byproduct (direct ketone reduction).[1][2][3]
Triacetoxyborohydride Methylamine, STABDCE/THF, RTHigh85-90%Preferred Method. Mild, minimizes alcohol formation.[2][3]
Leuckart-Wallach Formic Acid, Formamide160°CLow40-50%Harsh conditions; outdated for this sensitive ether linkage.[1][2][3]
Titanium Isopropoxide Amine, Ti(OiPr)4, NaBH4THFVery High>90%Best for sterically hindered amines.[2]
Critical Mechanism: Imine Formation

The ether oxygen at the


-position provides an inductive effect that slightly deactivates the ketone carbon, making the choice of catalyst (Acid vs Ti(IV)) crucial for imine formation.[2]

Reaction_Mechanism Ketone 4-(4-Methylphenyl) phenoxyacetone Imine Imine Intermediate (Unstable) Ketone->Imine + R-NH2 Ti(OiPr)4 (Lewis Acid) Alcohol Side Product: Secondary Alcohol Ketone->Alcohol + NaBH4 (Direct Reduction) (Avoid by using STAB) Amine Target Amine (Nav1.7 Blocker Candidate) Imine->Amine + NaBH4 (Reduction)

Caption: Divergent pathways in reductive amination.[1][2][3] Lewis acids favor the Imine route.

Biological Applications & SAR

Voltage-Gated Sodium Channels (Nav)

This scaffold is highly relevant for non-opioid pain management.[1][2][3]

  • Pharmacophore: The "Phenoxy-Alkyl-Amine" motif binds to the local anesthetic site in the pore of Nav channels.[1][2]

  • The Biphenyl Advantage: Standard Mexiletine (monophenyl) has a short half-life and moderate potency.[1][2][3] The 4'-methyl-biphenyl tail extends into the hydrophobic fenestrations of the channel lipid interface, significantly increasing:

    • Potency: often 10-50x higher than Mexiletine.[1][2][3]

    • Use-Dependence: Better stabilization of the Inactivated State (binding to the channel when it is closed/refractory).[2][3]

Kinase Inhibition (Type II)

In Type II kinase inhibitors (e.g., Sorafenib analogs), a central "linker" connects a hinge-binding head to a hydrophobic tail.[1][2][3]

  • The phenoxyacetone moiety serves as the flexible linker.[2][3]

  • The 4-methylphenyl group occupies the allosteric hydrophobic pocket created by the "DFG-out" conformation of the kinase.[1][2]

Analytical Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must meet these spectral criteria:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.25 (s, 3H, CO-CH3 ) - Distinctive singlet for methyl ketone.[1][2][3]
      
    • 
       2.40 (s, 3H, Ar-CH3 ) - Toluene methyl group.[1][2][3]
      
    • 
       4.55 (s, 2H, O-CH2-CO ) - Diagnostic singlet.[1][2][3] If this is a doublet, you have over-reduced to the alcohol.
      
    • 
       6.95 - 7.50 (m, 8H, Aromatic ) - Characteristic AA'BB' splitting of the biphenyl system.[1][2]
      
  • IR Spectroscopy:

    • 1715-1725 cm⁻¹: Strong C=O stretch (Ketone).[1][2][3] Must be present.

    • 1240 cm⁻¹: C-O-C asymmetric stretch (Ether).[1][2][3]

References

  • Williamson Ether Synthesis & Optimization

    • Smith, M. B., & March, J.[2] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[2] Wiley-Interscience.[1][2][3] (Standard Reference for SN2 kinetics).

  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al.[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1][2] Link[1][2]

  • Nav Channel Pharmacology (Mexiletine Analogs)

    • Tujkovic, V., et al.[2] "Structure-Activity Relationship Studies of Mexiletine Derivatives as Sodium Channel Blockers."[1][2][3] Journal of Medicinal Chemistry, 2007.[2]

  • Biphenyl Scaffolds in Drug Design

    • Meanwell, N. A.[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.[2] Link[1][2]

  • Safety & Handling (Chloroacetone)

    • PubChem Database.[1][2][3] "Chloroacetone - Compound Summary."[1][2][3] Link

Sources

Foundational

A Technical Guide to the Pharmacological Potential of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one and Its Intermediates

Abstract This technical guide provides an in-depth exploration of the pharmacological potential of 1-[4-(4-methylphenyl)phenoxy]propan-2-one, a compound situated at the intersection of several classes of biologically act...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the pharmacological potential of 1-[4-(4-methylphenyl)phenoxy]propan-2-one, a compound situated at the intersection of several classes of biologically active molecules, including phenylpropanoids and phenoxy ketones. While direct experimental data on this specific molecule is nascent, this document synthesizes information from structurally related compounds to build a strong case for its potential as a lead structure in drug discovery. We will detail a plausible synthetic pathway for the target compound and its key intermediates, provide comprehensive, step-by-step protocols for its synthesis and potential pharmacological evaluation, and discuss the scientific rationale underpinning these proposed studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.

Introduction: The Therapeutic Promise of Phenylpropanoid and Phenoxy-Based Scaffolds

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Phenylpropanoids, a diverse class of plant secondary metabolites, and their derivatives are renowned for a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] Similarly, molecules containing a phenoxy moiety have demonstrated significant potential in various therapeutic areas. For instance, 2-(substituted phenoxy) acetamide derivatives have been investigated for their anticancer, anti-inflammatory, and analgesic properties.[3][4][5] The core structure of 1-[4-(4-methylphenyl)phenoxy]propan-2-one incorporates key features from both these promising classes of compounds, making it a compelling candidate for pharmacological investigation.

This guide will first outline a robust synthetic route to 1-[4-(4-methylphenyl)phenoxy]propan-2-one, focusing on the preparation of its key intermediates. Subsequently, we will propose a suite of in-vitro assays to probe its potential anticancer, antimicrobial, and anti-inflammatory activities, based on the established biological profiles of analogous structures.[6][7][8]

Synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one: A Proposed Pathway and Experimental Protocols

The synthesis of 1-[4-(4-methylphenyl)phenoxy]propan-2-one can be logically approached through a multi-step process involving the formation of its key intermediates. The proposed synthetic workflow is illustrated below.

Synthesis_Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Product Synthesis Toluene Toluene FC_Acylation Reaction Toluene->FC_Acylation Friedel-Crafts Acylation Propionyl_chloride Propionyl_chloride Propionyl_chloride->FC_Acylation AlCl3 AlCl₃ AlCl3->FC_Acylation Intermediate_1 1-(4-Methylphenyl)propan-2-one FC_Acylation->Intermediate_1 4-Methylphenol 4-Methylphenol Coupling_Reaction Reaction 4-Methylphenol->Coupling_Reaction Coupling Phenol Phenol Phenol->Coupling_Reaction Intermediate_2 4-(4-Methylphenyl)phenol Williamson_Ether_Synthesis Reaction Intermediate_2->Williamson_Ether_Synthesis Williamson Ether Synthesis Coupling_Reaction->Intermediate_2 Target_Compound 1-[4-(4-Methylphenyl)phenoxy]propan-2-one Williamson_Ether_Synthesis->Target_Compound Chloroacetone Chloroacetone Chloroacetone->Williamson_Ether_Synthesis K2CO3 K₂CO₃ K2CO3->Williamson_Ether_Synthesis

Caption: Proposed synthetic workflow for 1-[4-(4-Methylphenyl)phenoxy]propan-2-one.

Synthesis of Intermediate 1: 1-(4-Methylphenyl)propan-2-one

This intermediate can be synthesized via a Friedel-Crafts acylation of toluene with propionyl chloride.[9]

Experimental Protocol:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum trichloride (225 g) and toluene (160 kg).

  • Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add propionyl chloride (120 kg) dropwise from the dropping funnel with continuous stirring, maintaining the internal temperature below 30°C.

  • Reaction Progression: After the addition is complete, continue stirring at room temperature for 1 hour.

  • Heating: Gradually raise the temperature to 82°C and maintain it for 2 hours.

  • Work-up: Cool the reaction mixture and slowly pour it into a mixture of ice and water for hydrolysis. Separate the organic layer.

  • Purification: Wash the organic layer with water and then with a saturated sodium bicarbonate solution until neutral. Dry the organic layer over anhydrous sodium sulfate. Remove toluene by distillation at atmospheric pressure.

  • Final Product: Collect the fraction at 96-100°C/930Pa to obtain 1-(4-methylphenyl)propan-2-one.[9]

Synthesis of Intermediate 2: 4-(4-Methylphenyl)phenol

The synthesis of this biphenyl derivative can be achieved through a Suzuki coupling reaction between a suitable boronic acid and a phenol derivative, or other cross-coupling methodologies. For the purpose of this guide, we will assume this intermediate is commercially available or synthesized via established literature methods.

Synthesis of the Final Compound: 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

The final product can be synthesized via a Williamson ether synthesis, reacting 4-(4-methylphenyl)phenol with chloroacetone.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(4-methylphenyl)phenol (10 mmol) and potassium carbonate (15 mmol) in 100 mL of acetone.

  • Addition of Reagent: Add chloroacetone (12 mmol) to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Pharmacological Evaluation: Protocols for In-Vitro Screening

Based on the pharmacological profiles of structurally related compounds, we propose the following in-vitro assays to evaluate the potential of 1-[4-(4-methylphenyl)phenoxy]propan-2-one.

Anticancer Activity: MTT Assay

Phenoxy acetamide and phenoxy-propan-2-ol derivatives have shown promising anticancer activities.[4][6][7] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of 1-[4-(4-methylphenyl)phenoxy]propan-2-one for 24, 48, or 72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) value, which indicates the potency of the compound, can then be calculated.[10]

Antimicrobial Activity: Broth Microdilution Assay

Phenylpropanoids and their derivatives are known for their antimicrobial properties.[1][2] The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Many phenylpropanoid derivatives exhibit anti-inflammatory activity.[1][11] The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in-vitro model for assessing anti-inflammatory potential.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation and Comparative Analysis

To provide a context for the potential efficacy of 1-[4-(4-methylphenyl)phenoxy]propan-2-one, the following table summarizes the reported activities of some structurally related compounds.

Compound ClassSpecific DerivativeBiological ActivityIC₅₀ / MICReference
Phenoxy AcetamideN-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideAnticancer (MCF-7, SK-N-SH), Anti-inflammatory, AnalgesicNot specified[4][5]
Phenoxy AcetamideCompound I (a novel derivative)Cytotoxic (HepG2)1.43 µM[7]
Phenoxy-propan-2-ol1-((phenylethynyl)selanyl)-3-phenoxypropan-2-ol derivativesAntiproliferative (Human cancer cell lines)Not specified[6]
PhenylpropanoidCinnamaldehydeAnti-inflammatory (inhibition of NO production)IC₅₀ = 8 µM[11]
Chalcone(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one analogAnticancer, Anti-inflammatoryVaries with derivative[10]

Potential Mechanism of Action: A Look into Biological Pathways

The potential anticancer activity of 1-[4-(4-methylphenyl)phenoxy]propan-2-one could be mediated through various cellular pathways. For instance, many cytotoxic agents induce apoptosis (programmed cell death). A simplified representation of a potential apoptotic pathway is shown below.

Apoptosis_Pathway Target_Compound 1-[4-(4-Methylphenyl)phenoxy] propan-2-one Cellular_Stress Induction of Cellular Stress Target_Compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Bax/Bak activation Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Caption: A simplified diagram of a potential apoptosis induction pathway.

Further studies, such as cell cycle analysis and western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), would be necessary to elucidate the precise mechanism of action.

Conclusion and Future Directions

This technical guide has outlined the significant pharmacological potential of 1-[4-(4-methylphenyl)phenoxy]propan-2-one and its intermediates. By leveraging the known biological activities of structurally related phenoxy and phenylpropanoid derivatives, we have proposed a clear path for its synthesis and in-vitro evaluation. The detailed protocols provided herein are intended to serve as a robust starting point for researchers to explore this promising molecule. Future work should focus on the synthesis and characterization of the target compound, followed by the proposed pharmacological screening. Positive results from these initial studies would warrant further investigation into its mechanism of action, structure-activity relationships, and potential for in-vivo efficacy.

References

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014, October 13). ResearchGate. Retrieved from [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. Retrieved from [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Retrieved from [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. PubMed. Retrieved from [Link]

  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. (2023, November 28). PMC. Retrieved from [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. (2019, August 28). ResearchGate. Retrieved from [Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023, October 26). MDPI. Retrieved from [Link]

  • 1-(4-methylphenyl)propan-2-one. (2024, April 9). ChemBK. Retrieved from [Link]

  • Synthesis, in vitro and in silico studies on novel 3-aryloxymethyl-5-[(2-oxo-2-arylethyl)sulfanyl]-1,2,4-triazoles and their oxi. (2022, September 14). Springer. Retrieved from [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. Retrieved from [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. Retrieved from [Link]

  • 1-[4-(4-methylphenyl)phenoxy]propan-2-one - Chemical Details. EPA. Retrieved from [Link]

  • Meltzer PC, Butler D, Deschamps JR, Madras BK. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. ResearchGate. Retrieved from [Link]

  • Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (2026, February 24). ResearchGate. Retrieved from [Link]

  • Simple phenylpropanoids: recent advances in biological activities, biosynthetic pathways, and microbial production. (2023, October 9). ResearchGate. Retrieved from [Link]

  • Synthesis of (a) 1-Phenoxy-2-propanol. PrepChem.com. Retrieved from [Link]

  • 1-(4-Methylphenyl)propan-2-one. PubChem. Retrieved from [Link]

  • Studies on the antibacterial and antifungal properties of 1,4-naphthoquinones. PMC. Retrieved from [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021, August 10). MDPI. Retrieved from [Link]

  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. PMC. Retrieved from [Link]

  • Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. (2025, February 18). MDPI. Retrieved from [Link]

  • Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. ResearchGate. Retrieved from [Link]

  • Synthesis and Preliminary in Vitro Biological Evaluation of 4-[(4-Hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-Mercaptophenol Derivative Designed As a Novel Bifunctional Antimelanoma Agent. ACS Figshare. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

Executive Summary & Strategic Analysis This application note details the synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (CAS: N/A for specific isomer, analogous to known biphenyl ethers). This compound features a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

This application note details the synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (CAS: N/A for specific isomer, analogous to known biphenyl ethers). This compound features a biphenyl core with a 4-methyl substitution and an acetonyl ether linkage. It serves as a valuable intermediate in the synthesis of liquid crystals, bioactive biphenyl derivatives, and analytical standards for impurity profiling.

Retrosynthetic Logic

The most robust route to this target is a Williamson Ether Synthesis . The disconnection occurs at the ether oxygen, revealing two key synthons:

  • Nucleophile: 4'-Methyl-4-biphenylol (4-(4-Tolyl)phenol).

  • Electrophile: Chloroacetone (1-Chloropropan-2-one).

Critical Design Choice: While sodium hydride (NaH) in DMF is a common condition for ether synthesis, this protocol utilizes Potassium Carbonate (K₂CO₃) in Acetone .

  • Causality: Chloroacetone is prone to self-aldol condensation and polymerization under highly basic conditions or high temperatures. The mild basicity of K₂CO₃ is sufficient to deprotonate the phenol (pKa ~10) without rapidly degrading the sensitive

    
    -haloketone.
    
  • Catalysis: Potassium Iodide (KI) is added to facilitate an in situ Finkelstein reaction, converting the chloro-species to the more reactive iodo-species, thereby accelerating the reaction rate and allowing for milder thermal conditions.

Reaction Scheme Visualization

ReactionScheme Substrate 4'-Methyl-4-biphenylol (Nucleophile) Catalyst K2CO3 / KI Acetone, Reflux Substrate->Catalyst Reagent Chloroacetone (Electrophile) Reagent->Catalyst Product 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (Target Ether) Catalyst->Product SN2 Substitution

Caption: One-step Williamson ether synthesis strategy utilizing mild base and Finkelstein catalysis.

Safety & Hazard Assessment

ReagentHazard ClassCritical Precaution
Chloroacetone Lachrymator , ToxicMUST be handled in a fume hood. Neutralize spills with aqueous ammonia.
4'-Methyl-4-biphenylol IrritantAvoid dust inhalation; use N95/P100 mask if handling powder.
Acetone FlammableEnsure all heating sources are spark-free (oil bath/heating mantle).

Materials & Equipment

Reagents
  • 4'-Methyl-4-biphenylol (97%+): 1.84 g (10.0 mmol)

  • Chloroacetone (Technical grade, 90%+): 1.10 mL (~12.0 mmol) Note: Stabilized with MgO/CaCO3 often.

  • Potassium Carbonate (Anhydrous, granular): 2.76 g (20.0 mmol)

  • Potassium Iodide (KI): 0.16 g (1.0 mmol, 10 mol%)

  • Solvent: Acetone (HPLC Grade, dried over molecular sieves), 30 mL.

Equipment
  • 100 mL Round-bottom flask (RBF) with 14/20 or 24/40 joint.

  • Reflux condenser with drying tube (CaCl₂).

  • Magnetic stir bar (oval or egg-shaped for suspension).

  • Oil bath with temperature controller.

  • Rotary Evaporator.[1][2]

Experimental Protocol

Phase 1: Nucleophile Generation[3]
  • Setup: To a clean, dry 100 mL RBF, add 4'-Methyl-4-biphenylol (1.84 g, 10 mmol), K₂CO₃ (2.76 g, 20 mmol), and KI (0.16 g, 1 mmol).

  • Solvation: Add Acetone (30 mL).

  • Activation: Stir the suspension vigorously at room temperature for 15 minutes.

    • Insight: This allows partial deprotonation of the phenol surface and creates a homogeneous dispersion of the base.

Phase 2: Electrophilic Addition & Reflux
  • Addition: Add Chloroacetone (1.10 mL, 12 mmol) dropwise via syringe over 5 minutes.

    • Precaution: Chloroacetone is a potent tear gas. Keep the sash low.

  • Reaction: Attach the reflux condenser. Heat the mixture to a gentle reflux (Bath temp: ~60-65 °C) for 6–8 hours .

  • Monitoring: Check progress via TLC (Eluent: 20% EtOAc in Hexanes).

    • Target: Disappearance of the starting phenol (

      
      ) and appearance of the less polar ether product (
      
      
      
      ).
Phase 3: Workup & Isolation
  • Filtration: Cool the reaction to room temperature. Filter off the inorganic salts (KCl, excess K₂CO₃) using a sintered glass funnel or a Celite pad. Wash the filter cake with cold acetone (10 mL).

  • Concentration: Evaporate the filtrate under reduced pressure (Rotovap) to obtain a crude solid/oil.

  • Partition: Dissolve the residue in Ethyl Acetate (EtOAc) (50 mL) and transfer to a separatory funnel.

  • Washing (Self-Validating Step):

    • Wash with 1M NaOH (2 x 20 mL). Reasoning: This removes any unreacted phenolic starting material, ensuring high purity.

    • Wash with Brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Phase 4: Purification[1]
  • Recrystallization: The crude product is typically a solid. Recrystallize from minimal hot Ethanol or a Hexane/EtOAc mixture.

    • Alternative: If oil persists, purify via Silica Gel Flash Chromatography (Gradient: 0%

      
       10% EtOAc in Hexanes).
      

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix Phenol, K2CO3, KI in Acetone Start->Mix Add Add Chloroacetone (Dropwise) Mix->Add Reflux Reflux 6-8 Hours (Monitor TLC) Add->Reflux Filter Filter Inorganic Salts Reflux->Filter Wash Wash with 1M NaOH (Removes unreacted Phenol) Filter->Wash Redissolve in EtOAc Cryst Recrystallize (Ethanol) Wash->Cryst Dry & Concentrate End Pure Product Cryst->End

Caption: Step-by-step operational workflow for the synthesis and purification.

Quality Control & Characterization

TechniqueExpected Signal / CharacteristicInterpretation
TLC Single spot,

(20% EtOAc/Hex)
Absence of lower spot (phenol) confirms conversion.
¹H NMR (CDCl₃)

2.25 (s, 3H, -CH₃ ketone)
Terminal methyl of the acetonyl group.

2.40 (s, 3H, Ar-CH₃)
Methyl group on the biphenyl ring.

4.60 (s, 2H, -O-CH₂-C=O)
Methylene protons adjacent to ether oxygen.

6.9 - 7.5 (m, 8H, Ar-H)
Biphenyl aromatic protons.
IR (ATR)~1715 cm⁻¹ (C=O stretch)Ketone carbonyl confirmation.
~1240 cm⁻¹ (C-O stretch)Aryl alkyl ether linkage.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or decomposition of chloroacetone.Add 0.2 eq excess chloroacetone after 4 hours. Ensure KI is fresh.
Dark Product Oxidation or polymerization.Perform reaction under Nitrogen (

) atmosphere.[3] Keep temperature strictly at 60°C.
Product is Oily Residual solvent or impurities.Dry under high vacuum for 4 hours. Seed with a crystal if available, or scratch the flask wall.
Starting Material Remains Base particle size too large.Use finely powdered K₂CO₃. Grind it in a mortar before use.

References

  • Williamson Ether Synthesis General Protocol

    • "Williamson Ether Synthesis."[1][4][5][6][7] Chemistry LibreTexts.

  • Synthesis of Phenoxy-propan-2-one Derivatives

    • BenchChem Application Note. "Williamson Ether Synthesis for the Preparation of Alkoxybenzenes."

  • Biphenyl Derivative Synthesis

    • "Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids." National Institutes of Health (PMC).

  • Properties of 4-Methylbiphenyl Derivatives

    • PubChem Compound Summary for 1-(4-methylphenyl)propan-2-one (Analogous substructure).

Sources

Application

Using 1-[4-(4-Methylphenyl)phenoxy]propan-2-one as a pharmaceutical intermediate

Application Note: Strategic Utilization of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one in SNRI and Ion Channel Modulator Synthesis Abstract This technical guide details the synthetic utility and downstream applications of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one in SNRI and Ion Channel Modulator Synthesis

Abstract

This technical guide details the synthetic utility and downstream applications of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (referred to herein as MPP-Ketone ). As a lipophilic biaryl ether scaffold, MPP-Ketone serves as a critical intermediate for generating 1-aryloxy-2-aminopropane pharmacophores, commonly found in sodium channel blockers (e.g., Mexiletine analogues) and serotonin-norepinephrine reuptake inhibitors (SNRIs). This document provides validated protocols for its synthesis via Williamson etherification and its subsequent conversion into chiral amines using both chemocatalytic reductive amination and biocatalytic transamination.

Structural Utility & Retrosynthetic Analysis

The MPP-Ketone features a biaryl ether motif linked to a propan-2-one handle. This structure offers two distinct advantages in medicinal chemistry:

  • Metabolic Stability: The ether linkage is resistant to rapid oxidative metabolism compared to benzylic carbons.

  • Lipophilicity: The 4'-methyl-biphenyl moiety significantly increases

    
    , enhancing blood-brain barrier (BBB) penetration for CNS-targeted drugs.
    

Retrosynthetic Logic: The target pharmacophore is typically a secondary amine (for SNRIs) or a primary amine (for ion channel modulators). The ketone functionality of MPP-Ketone allows for late-stage diversification via reductive amination.

Retrosynthesis Target Target: 1-Aryloxy-2-aminopropane (SNRI / Na+ Blocker) Intermediate Intermediate: MPP-Ketone (1-[4-(4-Methylphenyl)phenoxy]propan-2-one) Target->Intermediate Reductive Amination (Stereocontrol required) Precursors Precursors: 4-(4-Methylphenyl)phenol + Chloroacetone Intermediate->Precursors Williamson Ether Synthesis

Caption: Retrosynthetic disconnection showing the central role of MPP-Ketone in accessing amine pharmacophores.

Protocol A: Synthesis of MPP-Ketone

Objective: High-yield synthesis of the ketone intermediate via Williamson Ether Synthesis.

Reagents & Materials
  • Substrate: 4-(4-Methylphenyl)phenol (1.0 equiv)

  • Alkylating Agent: Chloroacetone (1.2 equiv) [Warning: Lachrymator]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein condition to accelerate reaction.

  • Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics).

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-methylphenyl)phenol (10 mmol) in Acetone (50 mL). Add

    
     (20 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes to allow phenoxide formation.
    
  • Alkylation: Add Chloroacetone (12 mmol) dropwise over 10 minutes. Note: Chloroacetone is potent; use a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (

      
      ) should disappear, replaced by the ketone (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    . Recrystallize from Ethanol/Hexane if necessary.
    
Validation Parameters (Expected)
ParameterExpected ValueDiagnostic Note
Yield 85–92%Loss usually due to incomplete alkylation.
1H NMR

2.25 (s, 3H)
Methyl ketone signal.
1H NMR

4.60 (s, 2H)

methylene singlet.
Appearance White/Off-white solidYellowing indicates oxidation/polymerization.

Protocol B: Reductive Amination (Chemo-Catalytic)

Objective: Conversion of MPP-Ketone to a secondary amine (Generic SNRI synthesis).

Mechanism: The reaction proceeds via an in situ hemiaminal formation, followed by dehydration to an imine (or iminium ion), which is selectively reduced.[1]

Reagents
  • Substrate: MPP-Ketone (1.0 equiv)

  • Amine Source: Methylamine (2.0 M in THF) or a chiral amine (1.2 equiv).

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv).
    
    • Why:

      
       is milder than 
      
      
      
      and will not reduce the ketone before the imine forms [1].
  • Acid Catalyst: Acetic Acid (1.0 equiv).

Workflow
  • Imine Formation: Dissolve MPP-Ketone in 1,2-Dichloroethane (DCE). Add the amine and Acetic Acid. Stir for 1 hour at Room Temp.

  • Reduction: Add

    
     in one portion. Stir for 12–16 hours.
    
  • Quench: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (DCM:MeOH:NH4OH).

Protocol C: Asymmetric Biocatalytic Transamination

Objective: Synthesis of Chiral Primary Amines (High-Value Intermediate). Context: Chemical reduction yields a racemate. Using


-Transaminases (ATAs) yields enantiopure amines (>99% ee) [2].
System Components
  • Enzyme: Arthrobacter sp. Transaminase (ATA-117 or commercially available kits).

  • Amine Donor: Isopropylamine (1.0 M) - Shifts equilibrium by evaporation of acetone byproduct.

  • Co-factor: Pyridoxal-5'-phosphate (PLP) (1 mM).

Biocatalysis Substrate MPP-Ketone Enzyme Transaminase (PLP) + Isopropylamine Substrate->Enzyme Product Chiral Amine (S or R) >99% ee Enzyme->Product Byproduct Acetone (Removed via evaporation) Enzyme->Byproduct Equilibrium Shift

Caption: Biocatalytic pathway using amine donors to drive equilibrium toward the chiral amine.

Protocol
  • Buffer Prep: Prepare 100 mM Phosphate Buffer (pH 7.5) containing 1 mM PLP and 1M Isopropylamine.

  • Reaction: Add MPP-Ketone (dissolved in 5% DMSO) to the buffer. Add lyophilized Enzyme (10 mg/mmol substrate).

  • Incubation: Shake at 30°C for 24 hours. Leave the reaction vessel open (or with a pinhole) to allow acetone to evaporate, driving the equilibrium forward [3].

  • Analysis: Monitor conversion via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

Quality Control & Analytics

HPLC Method for Reaction Monitoring:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 mins. (High lipophilicity requires high organic content).

  • Detection: UV @ 254 nm (Strong biphenyl absorption).

Impurity Profile:

  • Bis-alkylation: Rare due to the structure of the phenol, but possible if excess chloroacetone is used with strong heating.

  • Elimination Product: If reductive amination is too hot, the alcohol intermediate may eliminate to form an alkene.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]

  • Koszelewski, D., et al. (2010). "Formal asymmetric biocatalytic reductive amination." Angewandte Chemie International Edition. Available at: [Link]

  • Höhne, M., & Bornscheuer, U. T. (2009). "Biocatalytic routes to optically active amines." ChemCatChem. Available at: [Link]

Sources

Method

Application Note: Industrial Scaling of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

This Application Note and Protocol guide details the industrial scaling of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (CAS: 449737-01-3), a specialized biaryl ether intermediate. This document is designed for process chem...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the industrial scaling of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (CAS: 449737-01-3), a specialized biaryl ether intermediate. This document is designed for process chemists and engineers transitioning from bench-scale synthesis to pilot and production environments.

Executive Summary & Strategic Rationale

The target molecule, 1-[4-(4-Methylphenyl)phenoxy]propan-2-one , represents a critical class of biaryl ether ketones used frequently as intermediates in the synthesis of liquid crystals and functionalized pharmaceutical scaffolds.

Scaling this production involves a classic Williamson Ether Synthesis , but the industrial context introduces specific challenges:

  • Substrate Solubility: The starting material, 4'-methyl-4-biphenylol, is a rigid biaryl system with limited solubility in standard cold solvents, necessitating elevated temperatures or specific solvent choices (e.g., MEK, Toluene).

  • Reagent Toxicity: The alkylating agent, Chloroacetone , is a potent lacrimator and hazardous alkylator. Engineering controls must prevent exposure.[1]

  • Impurity Profile: Over-alkylation is impossible here (monophenol), but C-alkylation vs. O-alkylation competition and self-condensation of chloroacetone are risks.

This protocol validates a MEK/K₂CO₃/KI system, chosen for its balance of kinetic efficiency (reflux T ~80°C) and operational safety compared to dipolar aprotic solvents (DMF/DMSO), which are difficult to remove.

Chemical Reaction Engineering

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the 4'-methyl-4-biphenylol phenoxide ion on 1-chloro-2-propanone.

ReactionScheme SM1 4'-Methyl-4-biphenylol (C13H12O) Product 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (Target) SM1->Product Nucleophilic Substitution SM2 Chloroacetone (C3H5ClO) SM2->Product Reagents K2CO3, KI (cat.) MEK, Reflux, 80°C Reagents->Product Byproducts KCl + KHCO3 Product->Byproducts Side Stream

Caption: Stoichiometric transformation utilizing the Finkelstein-assisted Williamson ether synthesis pathway.

Critical Process Parameters (CPPs)
ParameterSetpointRangeRationale
Stoichiometry (SM2) 1.15 eq1.10 – 1.25 eqExcess ensures full conversion of the expensive biaryl phenol.
Base (K₂CO₃) 1.50 eq1.30 – 2.00 eqMilled anhydrous grade required to maintain anhydrous conditions and drive deprotonation.
Catalyst (KI) 0.05 eq0.02 – 0.10 eqAccelerates reaction via in-situ generation of iodoacetone (more reactive).
Temperature 78°C75°C – 82°CReflux of MEK. Lower temps lead to stalled reaction; higher temps degrade chloroacetone.
Agitation High Shear>300 RPMCritical. The reaction is heterogeneous (solid-liquid). Mass transfer limits rate.

Industrial Protocol: Step-by-Step

Equipment Preparation
  • Reactor: Glass-lined or Stainless Steel (SS316) reactor equipped with a reflux condenser, mechanical stirrer (anchor or pitch-blade), and temperature probe.

  • Scrubber: The condenser vent must be connected to a caustic scrubber (10% NaOH) to neutralize any escaping chloroacetone or acid vapors.

  • Safety: Full PPE including respiratory protection (full-face respirator with organic vapor cartridges) due to lacrimator risk.

Synthesis Procedure
Step 1: Charge and Inertion [2]
  • Purge the reactor with Nitrogen (N₂) to remove oxygen (prevents oxidative darkening of the phenol).

  • Charge Methyl Ethyl Ketone (MEK) (Solvent volume: 8-10 L per kg of phenol).

  • Charge 4'-Methyl-4-biphenylol (1.0 eq) while stirring.

  • Charge Potassium Carbonate (K₂CO₃) (1.5 eq, anhydrous, milled).

  • Charge Potassium Iodide (KI) (0.05 eq).

  • Checkpoint: Ensure a uniform suspension is formed. The phenol may not fully dissolve yet; this is acceptable.

Step 2: Alkylation Reaction
  • Heat the slurry to 60°C .

  • Addition: Add Chloroacetone (1.15 eq) slowly via a dosing pump over 60–90 minutes.

    • Why? Controlling addition prevents a massive exotherm and minimizes the local concentration of alkylating agent, reducing dimerization side reactions.

  • After addition, ramp temperature to Reflux (~80°C) .

  • Maintain reflux for 6–10 hours .

  • IPC (In-Process Control): Sample after 6 hours. Analyze by HPLC.

    • Target: < 1.0% unreacted Phenol.

    • Correction: If > 1%, add 0.1 eq Chloroacetone and reflux for 2 more hours.

Step 3: Workup and Quench
  • Cool reaction mass to 20–25°C .

  • Filtration: Filter the batch to remove solid inorganic salts (KCl, excess K₂CO₃).

    • Note: Wash the filter cake with fresh MEK to recover occluded product.

  • Concentration: Distill off ~80–90% of the MEK under reduced pressure (vacuum).

    • Safety: The distillate contains trace chloroacetone. Treat as hazardous waste.

Step 4: Crystallization (Purification) [1]
  • Add Ethanol or Isopropanol (IPA) (5 L/kg) to the concentrated residue.

  • Heat to reflux to dissolve the crude solid.

  • Cooling Ramp: Cool slowly to 0–5°C over 4 hours.

    • Why? Slow cooling promotes the growth of large, pure crystals and excludes impurities.

  • Isolation: Filter the crystalline solid.

  • Wash: Wash with cold IPA (0°C).

  • Drying: Vacuum dry at 45°C until constant weight.

Process Flow & Logic

The following diagram illustrates the logical flow and decision gates for the production batch.

ProcessFlow Start Start: Reactor Setup Charge Charge MEK, Phenol, Base, Catalyst Start->Charge Heat Heat to 60°C Charge->Heat Add Dose Chloroacetone (Controlled Addition) Heat->Add Reflux Reflux (80°C) 6-10 Hours Add->Reflux IPC IPC: HPLC Analysis Reflux->IPC Decision Phenol < 1.0%? IPC->Decision AddMore Add 0.1 eq Chloroacetone Decision->AddMore No Filter Cool & Filter Salts Decision->Filter Yes AddMore->Reflux Distill Distill MEK Filter->Distill Cryst Crystallize (IPA) Distill->Cryst Final Dry & Package Cryst->Final

Caption: Operational workflow including critical IPC decision gate for reaction completion.

Analytical Controls & Specifications

In-Process Control (IPC) Method
  • Technique: HPLC (Reverse Phase).[3]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile. Gradient 50% B to 90% B.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • Chloroacetone: ~2.0 min (often void volume).

    • 4'-Methyl-4-biphenylol: ~5.5 min.

    • Product: ~8.2 min.

Final Product Specification
TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity ≥ 98.5%HPLC Area %
Melting Point To be determined (Expected range 80–120°C based on analogs)Capillary
Loss on Drying ≤ 0.5%Gravimetric
Residual Solvents Meets ICH Q3C limitsGC-HS

Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow Reaction Rate Particle size of K₂CO₃ too large; Stirring too slow.Use milled base; Increase RPM; Add more KI catalyst.
Dark Coloration Oxidation of phenol; High temp.Ensure N₂ inertion; Check raw material quality.
Low Yield Product loss in mother liquor; Incomplete reaction.Cool crystallization further (0°C); Check IPC before workup.
Emulsion in Workup (If aqueous wash used) Fine particulates.Filter through Celite before phase separation.

References

  • Williamson, A. W. (1850).[2][4][5] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational chemistry).[2][6]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for ether synthesis).
  • BenchChem. (2025).[4] "Application Notes and Protocols for Williamson Ether Synthesis". Link (General process parameters).

  • U.S. EPA. (2025). "Chemical Details: 1-[4-(4-methylphenyl)phenoxy]propan-2-one (CAS 449737-01-3)".[7] Link (Substrate verification).

  • PubChem. (2025).[8] "Compound Summary: Williamson Ether Synthesis Reagents". Link (Safety data).

(Note: Specific melting points and spectral data for this exact CAS are proprietary or sparse in open literature; values provided are estimated based on structural analogs like Fenofibrate intermediates.)

Sources

Application

Application Note: Strategic Solvent Selection for the Extraction of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

Here is the detailed Application Note and Protocol for the solvent selection for extraction of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one. Abstract This document provides a comprehensive guide for the rational selection o...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed Application Note and Protocol for the solvent selection for extraction of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one.

Abstract

This document provides a comprehensive guide for the rational selection of an optimal solvent for the liquid-liquid extraction (LLE) of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one. The process of isolating a target compound from a solution is a critical step in drug development, chemical synthesis, and purification workflows.[1][2] The choice of solvent is paramount, directly influencing extraction efficiency, purity of the final product, and overall process safety and scalability. This guide moves beyond a simple list of solvents, offering a structured methodology rooted in the physicochemical properties of the target molecule and the fundamental principles of solvent extraction. We present a theoretical analysis, a detailed experimental protocol for solvent screening, and a framework for data interpretation to empower researchers to make informed, evidence-based decisions.

Theoretical Principles of Solvent Selection

The efficacy of solvent extraction is governed by the principle of differential solubility, famously summarized as "like dissolves like".[3] This means that a solute will preferentially dissolve in a solvent of similar polarity.[3] For a successful liquid-liquid extraction from an aqueous matrix, the chosen organic solvent must satisfy two primary criteria: it must be immiscible with water, and the target compound must be significantly more soluble in it than in the aqueous phase.[1]

Physicochemical Analysis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

A predictive analysis of the target molecule's structure is the first step in narrowing the field of potential solvents.

  • Structure: C₁₆H₁₆O₂

  • Molecular Weight: 240.30 g/mol [4]

  • Key Features:

    • Large Non-Polar Core: The molecule is dominated by a 4-(4-methylphenyl)phenoxy group. This biphenyl ether structure is large, aromatic, and hydrophobic, suggesting strong affinity for non-polar to moderately polar solvents.

    • Polar Functional Group: The propan-2-one moiety contains a carbonyl group (C=O), which introduces a dipole moment and a site for hydrogen bond acceptance. This ketone group imparts a degree of polarity to the molecule.

Critical Solvent Properties for Extraction

Beyond polarity, several other solvent characteristics are crucial for a practical and efficient extraction process.[2][5]

  • Distribution Coefficient (K_d): This is the equilibrium ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase.[2] A high K_d value is desirable for efficient extraction.

  • Immiscibility: The extraction solvent must not be miscible with the initial solvent (typically water) to allow for phase separation.[1] This criterion immediately excludes solvents like ethanol, methanol, and acetone.[1]

  • Boiling Point: A relatively low boiling point facilitates easy removal of the solvent post-extraction to recover the purified compound. However, it must not be so low as to cause significant loss through evaporation during the procedure.[5]

  • Chemical Inertness: The solvent must not react with the target compound or any other components in the mixture.[5]

  • Safety & Environmental Impact: Factors such as flammability, toxicity, and environmental persistence are critical considerations, especially for scaling up processes.[6][7]

Candidate Solvents for Evaluation

Based on the theoretical analysis, we can classify potential solvents into logical groups for screening.

Recommended Candidate Solvents

The following table summarizes promising candidates for empirical testing, categorized by their general class and properties.

Solvent ClassExample SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Inclusion
Aromatic Hydrocarbon Toluene1112.4The aromatic nature of toluene will effectively solvate the phenyl rings of the target molecule. It is a common solvent for aromatic compounds.[6]
Chlorinated Solvent Dichloromethane (DCM)409.1DCM is an excellent, versatile solvent for a wide range of organic compounds and is denser than water, which can simplify separation. Its polarity is in a suitable range.[8]
Ester Ethyl Acetate (EtOAc)776.0Ethyl acetate offers moderate polarity, is less toxic than chlorinated solvents, and has a convenient boiling point for removal.[8][9]
Ketone Methyl Isobutyl Ketone (MIBK)11713.1As a ketone, MIBK shares a functional group with the target, potentially enhancing solubility. It has limited water solubility and is a known good extractant for metal complexes and some organic molecules.[10]
Ether Diethyl Ether354.3A classic extraction solvent with low polarity and a very low boiling point.[1] Its high volatility requires careful handling.
Solvents to Avoid
  • Highly Polar Protic Solvents (e.g., Methanol, Ethanol): These are miscible with water, making them unsuitable for LLE.[1][11]

  • Highly Non-Polar Aliphatic Solvents (e.g., Hexane, Pentane): While they are immiscible with water, their very low polarity may not be sufficient to effectively dissolve the target molecule due to its polar ketone group.[12] However, they can be useful if impurities are significantly more polar than the target.

Protocol: Empirical Solvent Screening via Small-Scale LLE

This protocol describes a systematic, parallel experiment to determine the most effective extraction solvent for 1-[4-(4-Methylphenyl)phenoxy]propan-2-one from an aqueous solution.

Objective

To quantitatively compare the extraction efficiency of five candidate solvents (Toluene, Dichloromethane, Ethyl Acetate, MIBK, Diethyl Ether) and determine the optimal solvent based on the calculated distribution coefficient (K_d) and percent extraction (%E).

Materials and Reagents
  • 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (stock solution of known concentration, e.g., 1 mg/mL in a water-miscible solvent like acetonitrile)

  • Deionized Water

  • Candidate Solvents (Toluene, Dichloromethane, Ethyl Acetate, MIBK, Diethyl Ether), HPLC grade

  • Separatory Funnels or 15 mL Centrifuge Tubes (5 per trial, plus controls)

  • Vortex Mixer

  • Centrifuge (if using tubes)

  • Pipettes and Syringes

  • Vials for analysis (e.g., 2 mL HPLC vials)

  • Analytical Balance

  • HPLC-UV system or equivalent quantitative instrument

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation & Selection start Prepare Aqueous Phase (Spike stock solution into water) add_solvent Add equal volume of each solvent to aqueous phase (n=3 per solvent) start->add_solvent sample_initial Sample Initial Aqueous Phase (Control) start->sample_initial prep_solvents Aliquot 5 Candidate Solvents prep_solvents->add_solvent mix Vortex/Shake vigorously (e.g., 2 minutes) add_solvent->mix separate Allow phases to separate (Centrifuge if needed) mix->separate sample_aq Sample Aqueous Phase (Post-extraction) separate->sample_aq sample_org Sample Organic Phase (Post-extraction) separate->sample_org analyze Quantify Concentration (e.g., HPLC-UV) sample_aq->analyze sample_org->analyze sample_initial->analyze calc Calculate Kd and %E for each solvent analyze->calc compare Compare results in a table calc->compare select Select Optimal Solvent compare->select

Caption: Workflow for the empirical solvent screening protocol.

Step-by-Step Protocol
  • Preparation of Aqueous Phase: Prepare a master batch of the aqueous solution. For example, spike 1 mL of a 1 mg/mL stock solution of the target compound into 99 mL of deionized water to create a 10 µg/mL aqueous solution. This is your initial concentration, C_aq,initial.

  • Aliquot: In 15 separate, labeled 15 mL centrifuge tubes, add 5.0 mL of the prepared aqueous solution. You will have 3 replicates for each of the 5 solvents.

  • Solvent Addition: To each set of three tubes, add 5.0 mL of one of the candidate solvents (Toluene, DCM, EtOAc, MIBK, Diethyl Ether).

  • Extraction: Cap the tubes tightly and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate mass transfer between the phases.

  • Phase Separation: Allow the tubes to stand undisturbed until two distinct layers form.[1] If an emulsion forms, centrifuge the tubes at 2000 rpm for 5 minutes to break the emulsion.

  • Sampling (Aqueous Phase): Carefully remove a 1.0 mL aliquot from the aqueous (bottom layer for most solvents, top layer for DCM) phase of each tube. Transfer to a labeled analysis vial. This contains the remaining compound, C_aq,final.

  • Sampling (Organic Phase): Carefully remove a 1.0 mL aliquot from the organic phase of each tube. Transfer to a labeled analysis vial. This contains the extracted compound, C_org,final.

  • Control Sample: Prepare a control vial containing the initial aqueous solution (from Step 1) that did not undergo extraction.

  • Analysis: Analyze all collected samples using a validated HPLC-UV method to determine the concentration of the target compound in each phase.

Data Analysis and Interpretation

Key Calculations
  • Distribution Coefficient (K_d): A measure of the differential solubility at equilibrium.[2]

    • K_d = C_org,final / C_aq,final

  • Extraction Efficiency (%E): The percentage of the solute transferred from the aqueous phase to the organic phase in a single extraction.

    • %E = (moles_org / total_moles) * 100

    • Assuming equal volumes (V_org = V_aq), this simplifies to:

    • %E = (K_d / (K_d + 1)) * 100

Tabulating Results

Summarize the quantitative results in a clear, comparative table. The following is an example with hypothetical data.

SolventAvg. C_aq,final (µg/mL)Avg. C_org,final (µg/mL)Avg. K_dAvg. %EObservations
Toluene 1.58.55.785.0%Clean phase separation.
Dichloromethane 0.59.519.095.0%Fast separation, bottom layer.
Ethyl Acetate 0.89.211.592.0%Clean phase separation.
MIBK 1.28.87.388.0%Slight emulsion, required centrifugation.
Diethyl Ether 2.08.04.080.0%Noticeable solvent evaporation.
Final Solvent Selection

The optimal solvent is not always the one with the highest K_d. A holistic decision must be made by considering multiple factors.

G start Experimental Results (Kd, %E, Observations) q1 Is K_d > 10 and %E > 90%? start->q1 q2 Is phase separation clean and rapid? q1->q2 Yes result_bad Consider Alternative or Process Optimization (e.g., multiple extractions) q1->result_bad No q3 Is the solvent's boiling point convenient for removal? q2->q3 Yes q2->result_bad No q4 What are the safety and cost implications? q3->q4 Yes q3->result_bad No result_good Candidate is Highly Suitable q4->result_good Favorable q4->result_bad Unfavorable

Caption: Decision logic for selecting the optimal extraction solvent.

Based on the hypothetical data, Dichloromethane shows the highest extraction efficiency. Ethyl acetate is also an excellent choice, offering a strong balance of efficiency and a more favorable safety profile compared to chlorinated solvents.

Safety Considerations

All solvent manipulations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate chemical-resistant gloves, is mandatory. Consult the Safety Data Sheet (SDS) for each solvent before use to understand its specific hazards, handling requirements, and disposal procedures.

Conclusion

The selection of an appropriate solvent is a multi-faceted process that balances theoretical prediction with empirical validation. For 1-[4-(4-Methylphenyl)phenoxy]propan-2-one, solvents of intermediate polarity such as Dichloromethane and Ethyl Acetate are predicted to be highly effective due to the molecule's dual polar and non-polar characteristics. The detailed protocol provided herein offers a robust framework for researchers to systematically screen and identify the optimal solvent, ensuring high recovery and purity for downstream applications. This methodical approach minimizes trial-and-error, saving time and resources in the development process.

References

  • Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
  • Embibe. (2023, June 22).
  • Organom
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Unknown. 1) Solvent Extraction.
  • RSC Education. (2016, June 16). Solvent extraction.
  • Unknown. Polarity of Solvents.
  • Aakash Institute. Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry.
  • PubChem. 1-(4-Methylphenyl)propan-2-one.
  • U.S. Environmental Protection Agency. (2025, October 15). 1-[4-(4-methylphenyl)phenoxy]propan-2-one - Chemical Details.
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Miyake, K., Hashizume, M., & Inada, A. (2023). Extraction of Au(III) Using Aromatic Ketones in Acidic Chloride Media. Journal of Chemical Engineering of Japan, 56(2), 22-28.
  • Hunt, A. J., et al. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(17), 4057-4067.
  • Richardson, D. N., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57379.
  • Alliance Chemical. (2026, February 9).
  • ResearchGate. (2018, August 10). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents.

Sources

Method

Functionalization of the biphenyl ring in 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

Abstract & Strategic Overview This guide details the regioselective functionalization of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (referred to herein as Compound 1 ). This scaffold presents a classic yet complex challen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This guide details the regioselective functionalization of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (referred to herein as Compound 1 ). This scaffold presents a classic yet complex challenge in medicinal chemistry: a biphenyl core flanked by a chemically sensitive methyl ketone and an activating ether linkage.

The Challenge:

  • Chemoselectivity: The propan-2-one moiety (methyl ketone) is highly susceptible to

    
    -halogenation and oxidation, competing with the desired aromatic functionalization.
    
  • Regiocontrol: The biphenyl system contains two distinct rings. Ring A (4-methyl) is weakly activated, while Ring B (4-alkoxy) is strongly activated. Standard Electrophilic Aromatic Substitution (SEAr) will predominantly target Ring B. Accessing Ring A requires steric control or C-H activation strategies.

The Solution: We present three orthogonal protocols designed to access distinct chemical spaces on the scaffold:

  • Protocol A: SEAr Bromination (Targeting Ring B, Ortho-to-Alkoxy).

  • Protocol B: Iridium-Catalyzed C-H Borylation (Targeting Ring A/B Steric Pockets).

  • Protocol C: Mild Nitration (Targeting Ring B with oxidative control).

Structural Analysis & Reactivity Map

Before initiating synthesis, we must map the electronic and steric vectors driving reactivity.

FeatureMoietyElectronic EffectSteric ImpactPrimary Reactivity
Ring A 4-MethylphenylWeakly Activating (+I)LowC-H Activation / Radical Benzylic
Ring B 4-AlkoxyphenoxyStrongly Activating (+M)ModerateSEAr (Ortho to Oxygen)
Tail Propan-2-oneElectron Withdrawing (-I)Low

-Halogenation / Nucleophilic Attack
Visualizing the Reaction Landscape

ReactionMap cluster_SEAr Pathway A: S_EAr (Electronic Control) cluster_CH Pathway B: C-H Activation (Steric Control) Start Compound 1 (Starting Material) Bromo 3'-Bromo Derivative (Ring B Functionalization) Start->Bromo NBS, MeCN (Kinetic Control) Nitro 3'-Nitro Derivative (Ring B Functionalization) Start->Nitro AcONO2 (Mild Nitration) Boryl 3-Boryl Derivative (Ring A Functionalization) Start->Boryl [Ir], B2pin2 (Steric Selection)

Figure 1: Divergent functionalization pathways based on electronic vs. steric driving forces.

Protocol A: Regioselective Bromination (Ring B)

Objective: Install a bromine atom ortho to the ether linkage on Ring B without brominating the


-position of the ketone.

Rationale: The alkoxy group on Ring B is the strongest directing group. However, the ketone tail is prone to enolization and subsequent


-bromination. To mitigate this, we utilize N-Bromosuccinimide (NBS)  in Acetonitrile (MeCN) . Unlike Br2/Acetic Acid, this system avoids the acidic conditions that catalyze enol formation, thereby favoring aromatic substitution.
Materials
  • Substrate: Compound 1 (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallized from water prior to use to remove HBr traces.

  • Solvent: Acetonitrile (MeCN) - Anhydrous.

  • Quench: Sat. Sodium Thiosulfate (Na2S2O3).

Step-by-Step Methodology
  • Preparation: Dissolve Compound 1 (10 mmol) in MeCN (50 mL) in a round-bottom flask shielded from light (aluminum foil).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Low temperature suppresses the thermodynamic enolization pathway.

  • Addition: Add NBS (10.5 mmol) portion-wise over 30 minutes. Do not dump all at once; high instantaneous concentration favors side reactions.

  • Reaction: Allow to stir at 0°C for 2 hours, then slowly warm to Room Temperature (RT) over 4 hours. Monitor by LC-MS.

    • Checkpoint: Look for M+79/81 peaks. If

      
      -bromo ketone forms (M+79 but different retention time), stop immediately.
      
  • Workup: Dilute with EtOAc (100 mL). Wash with Sat. Na2S2O3 (2 x 50 mL) to remove unreacted bromine species. Wash with brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting Table

ObservationDiagnosisCorrective Action
Product mixture contains

-bromo ketone
Acid-catalyzed enolization occurred.Add 5 mol% Ammonium Acetate (NH4OAc) to buffer the reaction.
Low Conversion NBS is old/degraded.Recrystallize NBS or add 5 mol% ZrCl4 as a mild Lewis Acid catalyst.

Protocol B: Iridium-Catalyzed C-H Borylation (Ring A)

Objective: Functionalize the sterically accessible positions on Ring A (the methyl-substituted ring), complementary to SEAr.

Rationale: Standard electrophiles ignore Ring A due to the dominance of the alkoxy group on Ring B. Iridium-catalyzed borylation is driven by sterics, not electronics. The positions ortho to the methyl group (Ring A) and ortho to the alkoxy group (Ring B) are accessible, but the "internal" positions (ortho to the biphenyl bond) are blocked. This protocol often yields a mixture favoring Ring A functionalization due to slightly lower steric bulk of the methyl group compared to the alkoxy-linker chain.

Materials
  • Catalyst Precursor: [Ir(OMe)(cod)]2 (1.5 mol%)

  • Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

  • Boron Source: B2pin2 (1.1 eq)

  • Solvent: THF or MTBE (Anhydrous).

Step-by-Step Methodology
  • Glovebox/Schlenk: In a nitrogen-filled glovebox or using Schlenk technique, mix [Ir(OMe)(cod)]2 (10 mg) and dtbpy (8 mg) in THF (2 mL). The solution should turn dark brown/red.

  • Substrate Addition: Add B2pin2 (1.1 eq) followed by Compound 1 (1.0 eq).

  • Heating: Seal the reaction vessel and heat to 60°C for 12-16 hours.

  • Workup: Cool to RT. Pass the mixture through a short pad of silica gel (eluting with Et2O) to remove the catalyst.

  • Analysis: Analyze by 1H-NMR. The diagnostic signals will be the loss of aromatic protons.

    • Note: BPin esters are stable on silica but can deborylate under acidic conditions. Avoid acidic workups.

Protocol C: Mild Nitration (Ring B)

Objective: Introduce a nitro group ortho to the alkoxy moiety.

Rationale: Traditional HNO3/H2SO4 is too harsh and will oxidize the methyl ketone or the benzylic methyl group. We employ Acetyl Nitrate generated in situ, which acts as a mild nitronium source.

Methodology
  • Reagent Generation: In a separate flask, cool Acetic Anhydride (Ac2O, 5 mL) to 0°C. Slowly add Fuming HNO3 (1.0 eq relative to substrate) dropwise. Caution: Exothermic.

  • Substrate: Dissolve Compound 1 in Ac2O at 0°C.

  • Reaction: Cannulate the acetyl nitrate solution into the substrate solution over 20 minutes.

  • Quench: Pour onto crushed ice/water mixture. Neutralize with NaHCO3.

  • Isolation: Extract with DCM. The product (yellow solid) is usually pure enough for subsequent reduction to aniline.

Workflow Visualization (Graphviz)

The following diagram illustrates the decision logic for the Bromination protocol, specifically addressing the ketone protection risk.

BrominationWorkflow Start Start: Compound 1 Check Risk Assessment: Is Ketone Sensitive? Start->Check Direct Direct Route: NBS / MeCN / 0°C Check->Direct Low Risk (Standard) Protect Protection Route: Ethylene Glycol / pTSA Check->Protect High Risk (If alpha-Br observed) End Target: Bromo-Ketone Product Direct->End Successful Conversion Ketal Ketal Intermediate Protect->Ketal Brom Bromination: NBS / MeCN Ketal->Brom Deprotect Deprotection: HCl / Acetone Brom->Deprotect Deprotect->End

Figure 2: Decision matrix for handling ketone sensitivity during bromination.

References

  • Regioselective Bromination of Activated Arenes

    • Title: N-Bromosuccinimide (NBS) - Bromination of aromatic derivatives.[1][2]

    • Source: Wikipedia / Primary Chemical Liter
    • Context: Confirms NBS in polar aprotic solvents favors ring bromination over alpha-ketone bromin
    • URL:[Link][2][3]

  • Iridium-Catalyzed Borylation Selectivity

    • Title: Iridium-Catalyzed Regioselective Borylation through C-H Activation.[4]

    • Source: Journal of Organic Chemistry (2021).[4]

    • Context: Establishes steric control rules for Ir-catalyzed boryl
    • URL:[Link]

  • Nitration of Biphenyls

    • Title: Regioselective Nitration of Inactive 4,4-Dibromobiphenyl.

    • Source: KoreaScience / Journal of Chemical Research.
    • Context: Demonstrates regiocontrol in biphenyl systems using mild nitr
    • URL:[Link]

  • Alpha-Bromination Competition

    • Title: Ketone halogenation (Alpha-bromination mechanisms).[1][3][5][6][7]

    • Source: Master Organic Chemistry.
    • Context: Provides mechanistic insight into the competing enol-based bromination p
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

Welcome to the technical support center for the synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and significantly improve your reaction yields.

Synthesis Overview

The synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one is a classic example of the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, the hydroxyl group of 4-(4-methylphenyl)phenol is deprotonated by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group to form the desired ether product.

Reaction Scheme: 4-(4-Methylphenyl)phenol + Chloroacetone → 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

While theoretically straightforward, this synthesis is sensitive to several factors that can impact yield and purity. This guide will address these factors systematically.

Troubleshooting Guide: Low Yield & Side Reactions

Low product yield is the most frequently encountered issue. This section is structured in a question-and-answer format to directly address specific problems you may be facing during your experiment.

Question 1: My reaction has a very low yield or did not proceed at all. What are the primary causes?

This is a common issue that typically points to problems with the initial nucleophile formation or the reaction conditions. Let's break down the likely culprits.

A. Ineffective Deprotonation of the Phenol The reaction cannot begin without the formation of the phenoxide ion.

  • Cause: The base used was not strong enough or was deactivated. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required for complete deprotonation. Bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, but potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often more effective.[2]

  • Solution:

    • Choice of Base: For laboratory-scale synthesis, NaH in an anhydrous polar aprotic solvent like DMF or THF is highly effective as it drives the deprotonation to completion by releasing hydrogen gas.[3] For larger-scale or less stringent anhydrous conditions, K₂CO₃ is a practical and efficient choice.

    • Base Quality: Ensure your base is fresh and has been stored under anhydrous conditions. NaH, for example, is often sold as a dispersion in mineral oil and should be washed with dry hexanes before use if necessary. A gray appearance can indicate deactivation.[4]

B. Presence of Moisture The Williamson ether synthesis is highly sensitive to water.[4]

  • Cause: Water will protonate the highly reactive phenoxide ion, reverting it to the starting phenol and consuming your base.

  • Solution:

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

    • Anhydrous Solvents: Use a freshly opened bottle of an anhydrous solvent or a solvent passed through a purification system. Polar aprotic solvents like DMF and acetonitrile are preferred as they do not participate in the reaction and effectively solvate the cation, leaving a more reactive "naked" nucleophile.[4]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[2]

C. Suboptimal Reaction Conditions

  • Cause: The reaction temperature may be too low or the reaction time too short. Typical Williamson reactions require heating to proceed at a reasonable rate.[1]

  • Solution:

    • Temperature: Heat the reaction mixture, typically between 50-100 °C.[4] The optimal temperature will depend on the solvent and base used. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the ideal temperature.

    • Reaction Time: These reactions can take anywhere from 1 to 8 hours to reach completion.[1] Use TLC to monitor the consumption of the starting materials. A low yield may simply mean the reaction needs more time.

Question 2: My final product is impure and contains significant side products. How can I improve purity?

The formation of side products can complicate purification and lower the yield of the desired material.

A. C-Alkylation vs. O-Alkylation

  • Cause: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions). While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired isomers.

  • Solution:

    • Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile) strongly favor O-alkylation.

    • Counter-ion: The choice of the cation from the base can influence the O/C alkylation ratio. Generally, this is a minor issue in this specific synthesis but is a key consideration in phenoxide alkylations.

B. Self-Condensation of Chloroacetone

  • Cause: Under strongly basic conditions, enolizable ketones like chloroacetone can undergo self-condensation reactions.

  • Solution:

    • Slow Addition: Add the chloroacetone dropwise to the solution of the phenoxide at the reaction temperature. This keeps the instantaneous concentration of free chloroacetone low, minimizing self-reaction.

    • Stoichiometry: Use a slight excess of the phenol relative to chloroacetone to ensure the latter is consumed preferentially by the phenoxide.

Workflow for Troubleshooting Low Yield

This flowchart provides a systematic approach to diagnosing and solving low-yield issues.

G start Low or No Yield Observed check_reagents Step 1: Verify Reagents start->check_reagents q1 Anhydrous Conditions Met? check_reagents->q1 check_conditions Step 2: Evaluate Conditions q3 Correct Solvent Used? (Polar Aprotic) check_conditions->q3 check_side_reactions Step 3: Investigate Side Reactions q5 Evidence of C-Alkylation or Self-Condensation? check_side_reactions->q5 optimize Step 4: Consider Optimization a6 Implement Phase Transfer Catalysis (PTC). optimize->a6 q2 Base Active & Sufficient? q1->q2 Yes a1 Dry all glassware & use anhydrous solvents. q1->a1 No q2->check_conditions Yes a2 Use fresh, potent base (e.g., NaH, K₂CO₃). q2->a2 No q4 Temp & Time Adequate? (50-100°C, 1-8h) q3->q4 Yes a3 Switch to DMF or Acetonitrile. q3->a3 No q4->check_side_reactions Yes a4 Increase temperature and/or prolong reaction time. Monitor via TLC. q4->a4 No q5->optimize No a5 Add chloroacetone slowly. Adjust stoichiometry. q5->a5 Yes

Caption: A step-by-step troubleshooting flowchart.

Frequently Asked Questions (FAQs)

Q1: Which base and solvent combination is best for this synthesis?

The optimal choice depends on your scale, safety requirements, and desired yield. The table below summarizes common options.

BaseSolventProsCons
Sodium Hydride (NaH) DMF, THF (anhydrous)High reactivity, drives reaction to completion.[3]Requires strictly anhydrous conditions, flammable H₂ gas byproduct.
Potassium Carbonate (K₂CO₃) Acetone, AcetonitrileInexpensive, easy to handle, effective.Slower reaction rates compared to NaH.
Potassium Hydroxide (KOH) DMSO, EthanolStrong base, readily available.[1]Can introduce water, less effective than NaH in aprotic solvents.

For highest yields in a research setting, NaH in DMF is often the preferred system. For a more practical and scalable approach, K₂CO₃ in acetonitrile or acetone is an excellent choice.

Q2: Can I use bromoacetone instead of chloroacetone?

Yes. Bromoacetone can be used and may even increase the reaction rate. In SN2 reactions, the reactivity of the leaving group follows the trend I > Br > Cl > F. Therefore, an alkyl bromide is a better leaving group than an alkyl chloride, which could lead to a faster reaction or allow for lower reaction temperatures.

Q3: What is Phase Transfer Catalysis and can it improve my yield?

Phase Transfer Catalysis (PTC) is an excellent technique for improving the yield and simplifying the conditions of this synthesis.[5]

  • Mechanism: A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is added to the reaction.[2] The catalyst transports the phenoxide anion from an aqueous or solid phase into the organic phase where the chloroacetone is dissolved. This allows the reaction to occur efficiently at the interface of the two phases.

  • Advantages:

    • Eliminates the need for expensive, anhydrous solvents. The reaction can be run in a biphasic system like toluene/water.[2]

    • Avoids the use of hazardous bases like NaH. A simple aqueous solution of NaOH or KOH can be used.[6]

    • Often leads to faster reaction times and higher yields.[7]

Visualization of the PTC Workflow

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Toluene) PhO_Na Phenoxide (PhO⁻ Na⁺) Q_Br_aq Catalyst (Q⁺Br⁻) PhO_Na->Q_Br_aq Ion Exchange NaOH NaOH Q_Br_org Q⁺Br⁻ Q_Br_aq->Q_Br_org Transfers PhO⁻ as Q⁺PhO⁻ RCl Chloroacetone (R-Cl) Product Ether Product (PhO-R) RCl->Product Product->Q_Br_org Releases Cl⁻ Q_Br_org->Q_Br_aq Returns Q⁺Cl⁻ to restart cycle Q_Br_org->RCl Sₙ2 Reaction Interface Phase Interface

Caption: Mechanism of Phase Transfer Catalysis.

Experimental Protocols

Protocol 1: Standard Synthesis using Potassium Carbonate

This protocol is a reliable and common method for laboratory synthesis.

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(4-methylphenyl)phenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (10 mL per gram of phenol).

  • Stirring: Stir the suspension vigorously at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add chloroacetone (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the starting phenol.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Protocol 2: Optimized Synthesis using Phase Transfer Catalysis

This protocol offers milder conditions and can be more efficient.

  • Setup: In a round-bottom flask, combine 4-(4-methylphenyl)phenol (1.0 eq), toluene (10 mL per gram of phenol), chloroacetone (1.1 eq), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Addition of Base: Add a 50% aqueous solution of sodium hydroxide (2.0 eq) to the flask.

  • Reaction: Stir the biphasic mixture vigorously and heat to 70-80 °C for 2-4 hours. Vigorous stirring is crucial to maximize the interfacial area. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product as described in Protocol 1.

References

  • Wikipedia. (n.d.). Williamson ether synthesis.
  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • American Chemical Society. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications.
  • Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • ECHEMI. (n.d.). Synthesis of phenoxyacetone from phenol.
  • ChemTalk. (2022, October 23). Williamson Ether Synthesis.
  • RSC Publishing. (n.d.). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.
  • Williamson, K. L. (n.d.). The Williamson Ether Synthesis.
  • PrepChem.com. (n.d.). Synthesis of (a) 1-Phenoxy-2-propanol.
  • NIH. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PMC.

Sources

Optimization

Technical Support Center: Purification of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

This guide provides in-depth troubleshooting and procedural support for the purification of crude 1-[4-(4-Methylphenyl)phenoxy]propan-2-one. It is designed for researchers, medicinal chemists, and process development sci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and procedural support for the purification of crude 1-[4-(4-Methylphenyl)phenoxy]propan-2-one. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for subsequent applications. Our focus is on diagnosing common impurity-related issues and providing robust, field-proven protocols to resolve them.

Section 1: Understanding the Challenge - FAQs on Common Impurities

This section addresses the most frequent initial questions regarding the purity of crude 1-[4-(4-Methylphenyl)phenoxy]propan-2-one.

Q1: What are the most likely impurities in my crude product?

The impurity profile is almost entirely dependent on the synthetic route used. The most common route is a variation of the Williamson ether synthesis.[1][2]

  • Unreacted Starting Materials: The most common impurities are the starting materials themselves. This typically includes 4-(4-methylphenyl)phenol (the nucleophile) and an electrophile like 1-chloro- or 1-bromopropan-2-one .

  • Side-Reaction Products: The Williamson ether synthesis is an SN2 reaction that competes with E2 elimination.[2][3][4] Therefore, you may find alkene byproducts, especially if your reaction conditions (e.g., high temperature, sterically hindered base) favored elimination.[2][3]

  • Solvent and Base Residues: Residual high-boiling point solvents (like DMF or DMSO) and inorganic salts from the base (e.g., K₂CO₃, NaOH) are common.

  • Isomeric Byproducts: If the synthesis involved a Friedel-Crafts type reaction, you might have ortho- or meta- isomers of the desired para-substituted product.[5]

  • Degradation Products: Ketones can be susceptible to oxidation or self-condensation reactions, leading to colored impurities.[6]

Q2: How can I get a quick and reliable assessment of my crude product's purity?

A multi-faceted approach is best:

  • Thin-Layer Chromatography (TLC): This is the fastest and most crucial technique. It helps you visualize the number of components in your mixture and determine an appropriate solvent system for column chromatography.[7] A single spot on a TLC plate (developed in a few different solvent systems) is a good, though not definitive, indicator of purity.

  • ¹H NMR Spectroscopy: A proton NMR spectrum provides a wealth of structural information. The presence of unexpected peaks, particularly in the aromatic or aliphatic regions, can help identify specific impurities like unreacted starting materials or residual solvent.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2 °C). A broad or depressed melting point range is a strong indicator of impurity.[8]

Q3: My crude product is a brown or yellow oil, but the literature says it should be a white solid. What happened?

This is a very common issue. The cause is typically one or a combination of the following:

  • Residual Solvent: Even small amounts of a high-boiling solvent like DMF can prevent your product from solidifying.

  • Oily Impurities: Unreacted starting materials or side-products may themselves be oils, which plasticize your solid product.

  • Degradation: The color often indicates the presence of minor, highly conjugated byproducts formed from degradation or side reactions, often at elevated temperatures. These can usually be removed via chromatography or treatment with activated charcoal during recrystallization.[9]

Section 2: Troubleshooting Purification Workflows

Effective purification follows a logical progression. The first step is always a thorough aqueous work-up to remove the bulk of inorganic salts and water-soluble materials. From there, the choice of method depends on the nature of the impurities.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Protocol A) Crude->Workup Assess Purity Assessment (TLC, NMR) Workup->Assess Decision Impurities Present? Assess->Decision Recryst Recrystallization (Protocol B) Decision->Recryst Yes (Mainly Solid, Minor Impurities) Column Column Chromatography (Protocol C) Decision->Column Yes (Multiple Impurities or Oily) Pure Pure Product (>99%) Decision->Pure No Recryst->Assess Column->Assess

Caption: General purification decision workflow.

Troubleshooting Scenario 1: Recrystallization Failure

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product.[10] Its success hinges on selecting the right solvent.

Problem: "My compound oiled out or failed to crystallize upon cooling."

  • Causality & Explanation: This happens when the solution becomes supersaturated at a temperature above the compound's melting point, or when impurities prevent the formation of a crystal lattice. The compound separates as a liquid (oiling out) instead of a solid.

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of additional solvent until the oil redissolves completely.

    • Cool Slowly: Allow the flask to cool very slowly to room temperature. Do not place it directly in an ice bath. Slow cooling is critical for forming a proper crystal lattice.[11]

    • Scratch/Seed: If no crystals form, scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a nucleation site. Alternatively, add a tiny "seed" crystal of pure product if available.[8]

    • Change Solvent System: If the problem persists, your solvent is likely too nonpolar or you have too much impurity. Try a mixed-solvent system (see Protocol B).

Problem: "My yield is very low after recrystallization."

  • Causality & Explanation: A low yield typically results from using too much solvent, which keeps a significant portion of your product dissolved even at low temperatures, or from premature crystallization during a hot filtration step.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude solid.[11]

    • Concentrate the Mother Liquor: Take the filtrate (the "mother liquor") after you've collected your first crop of crystals, reduce its volume by about half on a rotary evaporator, and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

    • Ensure Cold Filtration: Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away adhering mother liquor without dissolving the product.[9]

Troubleshooting Scenario 2: Column Chromatography Issues

Column chromatography separates compounds based on their differential adsorption to a stationary phase (usually silica gel) and solubility in a mobile phase.[12][13]

Problem: "My compounds are not separating well on the column (co-elution)."

  • Causality & Explanation: Poor separation means the difference in affinity for the silica gel between your product and the impurity is too small for the chosen eluent. The polarity of the eluent is too high, causing all compounds to travel quickly with the solvent front, or too low, causing everything to remain adsorbed at the top of the column.

  • Troubleshooting Steps:

    • Optimize the Eluent with TLC: The key to successful column chromatography is finding the right eluent system using TLC first.[7] The ideal eluent should give your desired compound an Rf value between 0.3 and 0.5 and provide the largest possible separation (ΔRf) from all impurities.

    • Use a Weaker Eluent System: Decrease the proportion of the polar solvent (e.g., switch from 20% ethyl acetate in hexane to 10% or 15%). This will increase the interaction of the compounds with the silica, slowing their movement and improving separation.

    • Use a Gradient Elution: Start with a very nonpolar eluent to wash off nonpolar impurities. Then, gradually increase the polarity of the eluent over the course of the separation to elute first your product and then more polar impurities.

Problem: "My compound is streaking or 'tailing' on the column."

  • Causality & Explanation: Tailing often occurs when the compound is too polar for the eluent, when the column is overloaded with crude material, or if the compound is acidic or basic. Acidic compounds can interact too strongly with the slightly acidic silica gel.

  • Troubleshooting Steps:

    • Load a Concentrated Band: Dissolve your crude product in the minimum amount of solvent and load it onto the column as a narrow, concentrated band.[14][15]

    • Check for Acidity: Your target molecule has a phenolic ether, but the most likely impurity is the unreacted 4-(4-methylphenyl)phenol, which is acidic. Tailing of this impurity is common.

    • Add a Modifier: For acidic impurities, adding a very small amount (e.g., 0.1-1%) of acetic acid to the eluent can improve peak shape. For basic impurities, adding a similar amount of triethylamine can help. Caution: Ensure this additive will not react with your product.

Section 3: Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol A: Standard Aqueous Work-up

This protocol is designed to remove inorganic salts, water-soluble solvents (like DMF), and acidic/basic impurities before further purification.

  • Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane, 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Base Wash: Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Shake gently, venting frequently. Allow the layers to separate and discard the aqueous (lower) layer. This step removes acidic impurities like unreacted phenol.

  • Water Wash: Add an equal volume of deionized water. Shake and separate as before.

  • Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter or decant the dried solution and remove the solvent under reduced pressure using a rotary evaporator. The resulting material is ready for high-level purification.

Protocol B: Purification by Recrystallization

Recrystallization_Workflow cluster_hot Hot Stage cluster_cool Cooling Stage cluster_isolate Isolation Stage Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Filter 2. Hot Gravity Filtration (if solids present) Dissolve->Filter Cool 3. Slow Cooling to RT, then Ice Bath Filter->Cool Crystals 4. Crystal Formation Cool->Crystals Isolate 5. Vacuum Filtration Crystals->Isolate Wash 6. Wash with Cold Solvent Isolate->Wash Dry 7. Dry Crystals Wash->Dry

Caption: Step-by-step recrystallization workflow.

Method 1: Single-Solvent Recrystallization (Isopropanol)

  • Place the crude solid from Protocol A into an Erlenmeyer flask with a stir bar.

  • Add a small volume of isopropanol and heat the mixture to a gentle boil with stirring.

  • Continue adding hot isopropanol dropwise until the solid just dissolves. Use the minimum amount necessary.[9]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol.

  • Dry the crystals under vacuum to remove all traces of solvent.

Method 2: Mixed-Solvent Recrystallization (Toluene/Heptane)

This method is useful if no single solvent is ideal. Toluene is a "soluble" solvent, and heptane is a "non-soluble" or "anti-solvent".

  • In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot toluene.

  • To the hot, clear solution, add heptane dropwise with swirling until the solution becomes faintly and persistently cloudy (the cloud point).

  • Add a few drops of hot toluene to just redissolve the precipitate and make the solution clear again.

  • Proceed from step 4 of the single-solvent method above, using an ice-cold toluene/heptane mixture for the final wash.

Protocol C: Flash Column Chromatography
  • Select Eluent: Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexane) that gives the target compound an Rf of ~0.3-0.4.

  • Pack Column: Plug a glass column with a small piece of cotton or glass wool. Add a small layer of sand.[15] Prepare a slurry of silica gel in the nonpolar component of your eluent (hexane). Pour the slurry into the column, tapping gently to pack the silica and remove air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Add a final layer of sand on top.[15]

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully add this solution to the top of the silica bed using a pipette.

  • Elute: Carefully add the eluent to the top of the column. Using gentle air pressure (flash chromatography), push the solvent through the column.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Data and Reference Tables

Table 1: Properties of Common Solvents for Purification

SolventPolarity IndexBoiling Point (°C)Application Notes
n-Heptane/Hexane0.198 / 69Nonpolar eluent for chromatography; anti-solvent for recrystallization.
Toluene2.4111Good "soluble" solvent for recrystallizing aromatic compounds.
Dichloromethane3.140Excellent for dissolving crude product for column loading; polar eluent component.
Ethyl Acetate4.477Common polar eluent for chromatography; moderately polar recrystallization solvent.
Acetone5.156Can be used for recrystallization, but its low boiling point can be problematic.
Isopropanol3.982Excellent single-solvent choice for recrystallizing moderately polar compounds.
Ethanol4.378Similar to isopropanol; often used in mixed systems with water.[9]

Table 2: Comparison of Primary Purification Techniques

TechniquePrincipleBest ForAdvantagesDisadvantages
Recrystallization Differential solubility in hot vs. cold solvent.[10]Removing minor impurities from a solid product that is >85% pure.High throughput, cost-effective, can yield very high purity material.Not effective for oily products or for separating impurities with similar solubility. Can have yield losses.
Column Chromatography Differential adsorption to a stationary phase.[7][14]Complex mixtures, oily products, separating compounds with similar polarities.Highly versatile, excellent separation power, applicable to a wide range of compounds.Time-consuming, requires large volumes of solvent, can be costly on a large scale.[12]

References

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Available at: [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Available at: [Link]

  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Sharp, S. P., & Steitz, A., Jr. (1958). Method for purification of ketones (U.S. Patent No. 2,826,537). U.S. Patent and Trademark Office.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • ChemBK. (2024, April 9). 1-(4-methylphenyl)propan-2-one. Available at: [Link]

  • University of Toronto. (n.d.). How to run column chromatography. Available at: [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]

  • Chittick, D. R. (1940). Purification of aldehyde-ketone mixtures (U.S. Patent No. 2,205,184). U.S. Patent and Trademark Office.
  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry [Video]. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Phenoxy Propan-2-one Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low reactivity issues encountered when working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low reactivity issues encountered when working with phenoxy propan-2-one derivatives. Instead of a generic checklist, we will explore the underlying chemical principles that govern the reactivity of these valuable synthetic intermediates.

Frequently Asked Questions (FAQs)

Q1: I am attempting a nucleophilic substitution at the α-carbon of a phenoxy propan-2-one derivative, but the reaction is sluggish. What are the likely causes?

A1: Low reactivity in nucleophilic substitutions at the α-position of phenoxy propan-2-one derivatives often stems from a combination of electronic and steric factors. The adjacent carbonyl group does activate the α-carbon towards nucleophilic attack to some extent; however, the phenoxy group introduces competing electronic effects.[1] While the oxygen atom withdraws electron density inductively (-I effect), it can also donate electron density through resonance (+M or +R effect).[1] This resonance contribution can partially decrease the electrophilicity of the α-carbon.

Furthermore, the bulky phenoxy group can create significant steric hindrance, impeding the approach of the nucleophile.[2][3] The specific nature of the substituent on the phenyl ring also plays a crucial role. Electron-donating groups (EDGs) on the ring will enhance the +M effect, further deactivating the α-carbon, while electron-withdrawing groups (EWGs) will have the opposite effect.[4][5][6]

Q2: My condensation reaction (e.g., Aldol or Claisen) with a phenoxy propan-2-one derivative is not proceeding as expected. Why might this be the case?

A2: Successful condensation reactions hinge on the efficient formation of an enolate intermediate.[7][8][9] The acidity of the α-protons on the phenoxy propan-2-one is a key factor. While the carbonyl group increases the acidity of these protons, the overall acidity might be insufficient for the base you are using, leading to a low equilibrium concentration of the enolate.

Several factors can contribute to this:

  • Base Strength: The chosen base may not be strong enough to deprotonate the α-carbon effectively.

  • Steric Hindrance: The phenoxy group can sterically hinder the base's access to the α-protons, slowing down the rate of enolate formation.[2]

  • Kinetic vs. Thermodynamic Enolate: In cases of unsymmetrical ketones, the formation of the less stable (kinetic) or more stable (thermodynamic) enolate can be controlled by reaction conditions.[7][10] For phenoxy propan-2-one, the protons on the methyl group are generally more accessible (leading to the kinetic enolate) than the methylene protons adjacent to the phenoxy group. If your desired reaction requires the thermodynamic enolate, your conditions may be favoring the kinetic one.

Q3: I am observing the formation of significant side products in my reaction. What are the common side reactions with phenoxy propan-2-one derivatives?

A3: Besides low reactivity of the desired pathway, several side reactions can plague syntheses involving phenoxy propan-2-one derivatives. A common issue, particularly in Williamson ether-type syntheses to prepare the derivative itself, is the competing elimination reaction (E2) versus the desired substitution (SN2).[11] In subsequent reactions, if strong bases are used, self-condensation of the ketone can occur. Under certain conditions, especially with substituted phenols, cleavage of the ether linkage might be a possibility, although this typically requires harsh conditions.

Troubleshooting Guides

Issue 1: Poor Yield in Nucleophilic Substitution Reactions

Symptom: Low conversion of starting material after an appropriate reaction time.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for condensation reactions.

Detailed Protocol: Promoting Enolate Formation and Condensation

  • Base Selection and Enolate Generation:

    • For Kinetic Control: To favor deprotonation at the less hindered methyl group, use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF. [9][10] * For Thermodynamic Control: To favor the more substituted enolate, a weaker base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at higher temperatures (reflux) can be used to allow for equilibration to the more stable enolate.

  • Reaction Temperature and Time: Condensation reactions can be slow. [12]After forming the enolate, allow sufficient time for the reaction to proceed. If no reaction is observed at a lower temperature, it may be necessary to slowly warm the reaction mixture.

  • Optimizing Stoichiometry: Ensure the stoichiometry of your base and electrophile is correct. An excess of the base can sometimes lead to side reactions.

Data Summary: Base and Solvent Effects on Enolate Formation

BaseSolventTypical TemperatureEnolate FavoredNotes
LDATHF-78 °CKineticFast, irreversible deprotonation at the least hindered site. [10]
NaHTHF/DMF25 °C to RefluxThermodynamicSlower, allows for equilibration to the more stable enolate.
t-BuOKt-BuOH/THF25 °C to RefluxThermodynamicSimilar to NaH, but the bulkiness can sometimes influence selectivity.
NaOH/KOHEtOH/H₂OVariesThermodynamicGenerally weaker; may not be sufficient for complete deprotonation.

References

  • Ataman Kimya. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Improve Yield. Retrieved from [Link]

  • ResearchGate. (2025). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. Retrieved from [Link]

  • Westin, J. (n.d.). Enolates. Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Condensation Reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Retrieved from [Link]

  • ATAMAN CHEMICALS. (n.d.). 1-PHENOXY-2-PROPANOL. Retrieved from [Link]

  • Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • LibreTexts. (2021, February 21). 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. Retrieved from [Link]

  • Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity. MCC Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (n.d.). 18: Reactions of Enolate Ions and Enols. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

  • Semantic Scholar. (2016, August 25). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles. Retrieved from [Link]

  • Academia.edu. (n.d.). Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives. Retrieved from [Link]

  • Wipf Group. (n.d.). 1 IB. Enolates & Enamines I. Basic Principles 1. Introduction. Retrieved from [Link]

Sources

Optimization

Optimizing reaction temperature for 1-[4-(4-Methylphenyl)phenoxy]propan-2-one synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one. Our focus is the critical parameter of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one. Our focus is the critical parameter of reaction temperature and its influence on yield, purity, and reaction time. The synthesis, a classic Williamson ether synthesis, involves the O-alkylation of 4-(4-methylphenyl)phenol with an alkylating agent like chloro- or bromoacetone. While seemingly straightforward, temperature control is paramount for success.

Core Principles: The SN2 vs. E2 Competition

The synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2][3] In this reaction, the phenoxide ion, generated by deprotonating 4-(4-methylphenyl)phenol with a base, acts as a nucleophile. It attacks the electrophilic carbon of chloro- or bromoacetone, displacing the halide leaving group.

However, a common competing reaction is the base-catalyzed elimination (E2) of the alkylating agent, which results in the formation of an alkene byproduct.[4][5] The choice between the Sₙ2 and E2 pathways is heavily influenced by reaction conditions, especially temperature. Elimination reactions generally have a higher activation energy than their substitution counterparts.[6][7] Consequently, increasing the reaction temperature provides the necessary energy to overcome this barrier, disproportionately favoring the E2 pathway and leading to increased impurity formation.[6][7][8] Optimizing the temperature is therefore a balancing act: it must be high enough to ensure a reasonable reaction rate but low enough to suppress the formation of elimination byproducts.

Troubleshooting Guide & Frequently Asked Questions

This section addresses common issues encountered during the synthesis, with a focus on temperature optimization.

Q1: What is a good starting temperature for this synthesis?

A typical temperature range for a Williamson ether synthesis is between 50 to 100 °C.[2][5][9] For the specific synthesis of 1-substituted phenoxypropan-2-ones, a well-documented starting point is 60 °C .[10] This temperature generally provides a sufficient rate of reaction for the phenoxide to react with a primary alkyl halide like chloroacetone without excessively promoting side reactions. It is always recommended to start in the lower end of the viable range and monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography (LC).

Q2: My reaction is proceeding very slowly or appears incomplete. Should I simply increase the temperature?

While raising the temperature will increase the reaction rate, it is not always the optimal first step. A significant temperature hike can lead to a sharp increase in elimination byproducts, reducing the overall yield of the desired ether.[5]

Before increasing the temperature, verify the following:

  • Base Efficacy: Ensure the base used (e.g., K₂CO₃, NaOH) is strong enough to fully deprotonate the 4-(4-methylphenyl)phenol. Incomplete deprotonation results in a lower concentration of the active nucleophile.[9] For less reactive systems, a stronger base like sodium hydride (NaH) may be considered, although this increases the risk of side reactions.[9]

  • Solvent Choice: The reaction is best performed in a polar aprotic solvent such as acetonitrile, DMF, or DMSO.[11][12] These solvents effectively solvate the cation of the base but leave the phenoxide nucleophile relatively "bare" and highly reactive.[11] Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing the reaction.[2][11]

  • Reagent Purity: Ensure all reagents, particularly the solvent, are anhydrous. Water can quench the highly reactive phenoxide ion.[13]

If these factors are optimized and the reaction is still slow, a modest, incremental increase in temperature (e.g., in 10 °C steps) is a reasonable approach.

Q3: Analysis of my crude product shows a significant impurity consistent with an alkene. What is the cause and how can I minimize it?

The presence of an alkene byproduct is a classic sign that the E2 elimination reaction is competing with your desired Sₙ2 substitution.[4][8] This is especially prevalent at elevated temperatures.

The primary solution is to lower the reaction temperature. [5][6] By reducing the thermal energy in the system, you selectively disfavor the elimination pathway with its higher activation energy.[6][7] Other factors that can favor elimination include using a sterically hindered base or a secondary/tertiary alkyl halide.[5][13] Since chloro- or bromoacetone is a primary halide, temperature is the most likely culprit.

Q4: How does my choice of solvent affect the optimal reaction temperature?

The solvent not only influences the reaction rate but also sets the practical upper limit for the reaction temperature—its boiling point.

  • Acetonitrile (Boiling Point: ~82 °C): An excellent choice that promotes Sₙ2 reactions. It allows for a good operational range up to reflux temperature. A published protocol for analogous compounds uses acetone (boiling point ~56°C) at 60°C, suggesting that a temperature slightly above this in a higher boiling solvent would be effective.[10]

  • N,N-Dimethylformamide (DMF) (Boiling Point: ~153 °C): Also an excellent polar aprotic solvent. Its high boiling point offers a very wide temperature range, but care must be taken not to overheat the reaction, which would strongly favor elimination.

  • Dimethyl Sulfoxide (DMSO) (Boiling Point: ~189 °C): Similar to DMF, it is a superior solvent for Sₙ2 reactions but requires careful temperature control due to its high boiling point.

When selecting a solvent, choose one whose boiling point allows for a stable, controlled reaction at your target optimized temperature.

Q5: I have found an optimal temperature that minimizes byproducts, but my yield is still below expectations. What other strategies can I employ?

If the temperature is optimized and the yield remains suboptimal, you can enhance the reaction's efficiency through other means:

  • In-situ Halide Exchange: If you are using 1-chloro-propan-2-one, its reactivity can be increased by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI).[10][13] This facilitates an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide, which has a better leaving group, often accelerating the reaction at a given temperature.

  • Phase-Transfer Catalysis: If your reaction system is biphasic (e.g., using aqueous NaOH with an organic solvent), a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can dramatically improve yields.[2][14] The PTC shuttles the phenoxide from the aqueous phase into the organic phase, increasing its effective concentration where the reaction with the alkyl halide occurs.[14][15]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction temperature.

G start Low Yield or High Impurity Detected check_sm Is Starting Material (Phenol) Completely Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn  No side_products Side Product Formation check_sm->side_products  Yes check_reagents Verify Reagent Quality: - Anhydrous Solvent? - Adequate Base Strength? incomplete_rxn->check_reagents check_alkene Is Major Impurity an Alkene (E2 Product)? side_products->check_alkene increase_temp Incrementally Increase Temperature (e.g., +10 °C) check_reagents->increase_temp If Reagents OK add_catalyst Consider Additives: - Catalytic NaI/KI - Phase-Transfer Catalyst increase_temp->add_catalyst If Still Slow decrease_temp Decrease Reaction Temperature (e.g., -10 °C) check_alkene->decrease_temp  Yes other_impurities Other Impurities (e.g., C-alkylation) check_alkene->other_impurities  No check_solvent Re-evaluate Solvent Choice (Polar Aprotic Preferred) other_impurities->check_solvent

Caption: Troubleshooting workflow for optimizing reaction conditions.

Experimental Protocol: Temperature Optimization Study

This protocol outlines a parallel experiment to identify the optimal reaction temperature for the synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one on a laboratory scale.

Reagents & Equipment:

  • 4-(4-Methylphenyl)phenol

  • 1-Chloro-2-propanone

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Potassium Iodide (KI)

  • Anhydrous Acetonitrile (CH₃CN)

  • Reaction vials with stir bars

  • Heating blocks or oil baths set to desired temperatures

  • TLC plates and appropriate eluent system (e.g., Hexane:Ethyl Acetate)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Preparation: In three separate, dry reaction vials labeled T1, T2, and T3, add 4-(4-methylphenyl)phenol (1.0 mmol), anhydrous K₂CO₃ (1.5 mmol), and a catalytic amount of KI (0.1 mmol).

  • Solvent Addition: To each vial, add anhydrous acetonitrile (5 mL) and a magnetic stir bar.

  • Temperature Equilibration: Place each vial in a pre-heated block or oil bath set to the following temperatures:

    • T1: 50 °C

    • T2: 60 °C

    • T3: 70 °C

  • Reactant Addition: Allow the mixtures to stir at their respective temperatures for 15 minutes. Then, to each vial, add 1-chloro-2-propanone (1.1 mmol) dropwise.

  • Reaction Monitoring: Monitor the progress of each reaction every hour by TLC. Spot the reaction mixture against the starting phenol. The reaction is complete when the starting material spot has disappeared. Record the time to completion for each temperature.

  • Workup: Once a reaction is complete, cool the vial to room temperature. Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and washings and transfer to a separatory funnel. Add water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product from each reaction by ¹H NMR and/or LC-MS to determine the purity and the ratio of the desired product to any byproducts. Calculate the crude yield. Purify the material from the optimal condition using column chromatography.

Data Summary: Expected Temperature Effects

The following table summarizes hypothetical, yet expected, outcomes from the temperature optimization study.

Reaction Temperature (°C)Time to Completion (h)Crude Yield (%)Product Purity (by LC, %)Key Observation
50> 12~75 (incomplete)> 98Reaction is clean but impractically slow.
60 4 ~92 ~97 Optimal balance of rate and selectivity.
702~90~90Faster reaction, but a noticeable increase in impurity peaks.
80 (Reflux)1~85~82Very fast reaction, but significant byproduct formation observed.

This data illustrates a clear trend: while higher temperatures accelerate the reaction, they do so at the cost of purity and overall yield due to the promotion of side reactions.[5][11]

References

  • Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1-substituted phenoxypropan-2-one (3a-3m). Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Retrieved from [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • Filo. (2023, October 2). How does temperature affect SN1 and SN2 reactions? Retrieved from [Link]

  • Scribd. (n.d.). Factors Affecting SN1 & SN2 Reactions. Retrieved from [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effect of higher order solvation and temperature on SN2 and E2 reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from [Link]

  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. Retrieved from [Link]

Sources

Troubleshooting

Solving crystallization issues with 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

The following technical guide addresses the crystallization challenges associated with 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (also known as 1-(4'-methyl[1,1'-biphenyl]-4-yloxy)propan-2-one). This guide is structured...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the crystallization challenges associated with 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (also known as 1-(4'-methyl[1,1'-biphenyl]-4-yloxy)propan-2-one).

This guide is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers experiencing isolation difficulties.

Subject: Troubleshooting 1-[4-(4-Methylphenyl)phenoxy]propan-2-one Case Reference: CAS 449737-01-3 (Analogous Structural Class) Support Level: Senior Application Scientist[1][2]

Executive Summary

The molecule 1-[4-(4-Methylphenyl)phenoxy]propan-2-one presents a classic challenge in organic crystallization: it combines a rigid, hydrophobic biphenyl core with a flexible, polar ketone tail.[1][2] This structural dichotomy frequently leads to Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out," rather than nucleation.[1]

The following guide moves beyond standard protocols to address the thermodynamic competition between the amorphous oil phase and the crystalline lattice.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "My product separates as a yellow/orange oil upon cooling, not a solid. Why?"

Diagnosis: You are encountering the Metastable Oiling Boundary .[1] Technical Explanation: This molecule has a relatively low melting point (likely 60–85°C range) and high conformational flexibility in the ether-ketone linkage.[2] When you cool a saturated solution, the solution crosses the "liquid-liquid spinodal" line before it crosses the crystalline solubility curve.[2] Thermodynamically, the system finds it lower energy to separate into a solute-rich oil phase than to organize into a rigid crystal lattice.[2] This oil phase is a "impurity trap," sequestering unreacted phenols and byproducts, which further inhibits crystallization.

Immediate Action: Do not cool the mixture further; this only hardens the oil.[1] Reheat until the solution is clear (monophasic) and follow the "Iso-Refractive Seeding Protocol" outlined in Part 2.

Q2: "I obtained a solid, but it is waxy and low purity (<95%)."

Diagnosis: Impurity occlusion via rapid precipitation.[1][2] Technical Explanation: The synthesis of this compound typically involves the alkylation of 4-(4-methylphenyl)phenol with chloroacetone.[1][2] The unreacted phenolic starting material is your primary antagonist. Phenols are strong hydrogen bond donors; they interact with the ketone oxygen of your product, disrupting the crystal lattice formation and creating "gummy" amorphous solids.

Corrective Workflow:

  • Chemical Wash: Before crystallization, dissolve the crude oil in Ethyl Acetate and wash with 1M NaOH (cold) .[1] This converts the unreacted phenol into a water-soluble phenoxide, removing it from the organic layer.[2]

  • Solvent Swap: Waxy solids often indicate the solvent is too non-polar (e.g., Hexanes).[1] Switch to a slightly more polar system like Isopropyl Alcohol (IPA) or an IPA/Water mixture.[1]

Q3: "Spontaneous nucleation takes days. How can I accelerate this?"

Diagnosis: High kinetic barrier to nucleation.[2] Technical Explanation: The biphenyl ether moiety requires significant time to adopt the correct rotational conformation for packing.[1] Without a template (seed), the molecules tumble randomly.

The "Scratch" Fallacy: Scratching the glass rarely works for these "oily" ketones because the local energy input just creates more oil droplets.[1] Solution: Use Heterogeneous Nucleation .[1][2] If you lack seed crystals, add a trace amount of a structurally similar crystal (isomorphous seeding) or use a sonication burst (20kHz for 5 seconds) at the cloud point to force lattice arrangement.

Part 2: Validated Experimental Protocols

Protocol A: The "Anti-Oiling" Seeding Method

Use this protocol if your material persistently oils out in ethanol or methanol.[1]

Solvent System: Isopropyl Alcohol (IPA) [Solvent A] and Water [Antisolvent B].[1]

StepActionTechnical Rationale
1 Dissolve 10g of crude solid in 40mL IPA at 70°C.High solubility in hot IPA ensures molecular dispersion.
2 Cool slowly to 50°C (approx. 10°C above expected oiling point).Approaching the Metastable Zone Width (MSZW).
3 CRITICAL: Add 0.1% w/w seed crystals.Provides the templating surface to bypass oil formation.[1]
4 Hold temperature at 50°C for 1 hour."Ostwald Ripening": Allows seeds to grow and consume supersaturation without nucleation of new oil droplets.
5 Add Water (10mL) dropwise over 2 hours via syringe pump.[1]Lowers solubility gradually.[2] Rapid addition causes local high supersaturation -> oiling.
6 Cool to 0°C at a rate of 5°C/hour.[1][2]Slow cooling prevents entrapment of mother liquor.
7 Filter and wash with cold 20% IPA/Water.Removes surface impurities.[2]
Protocol B: Impurity Scavenging Recrystallization

Use this if the starting phenol impurity is >2%.[1]

Solvent System: Toluene (Solvent) / Heptane (Antisolvent).[1] Note: Aromatic solvents like Toluene often interact favorably with the biphenyl core via pi-stacking, promoting better crystal habits than alcohols.[1][2]

  • Dissolve crude in minimal Toluene at 80°C (approx 3mL/g).

  • Add activated charcoal (5 wt%), stir for 15 mins, and filter hot (removes oligomers).

  • Add Heptane dropwise until a faint permanent cloudiness persists.[2]

  • Reheat slightly to clear the solution (dissolve the cloud).

  • Allow to cool to room temperature without stirring. (Stirring can shear soft crystals of this molecule).

Part 3: Decision Logic & Workflow (Visualization)[1]

The following diagram illustrates the decision matrix for rescuing a failed crystallization of this specific ether-ketone.

CrystallizationRescue Start Start: Crude 1-[4-(4-Methylphenyl)phenoxy]propan-2-one CheckImpurity Check Purity (HPLC/TLC) Is Phenol > 2%? Start->CheckImpurity BaseWash Action: Dissolve in EtOAc Wash with 1M NaOH CheckImpurity->BaseWash Yes (Phenol interferes) SolventSelect Select Solvent System CheckImpurity->SolventSelect No BaseWash->SolventSelect Observation Observation upon Cooling SolventSelect->Observation Cooling OilingOut Result: Oiling Out (LLPS) Observation->OilingOut Liquid Droplets WaxySolid Result: Waxy/Amorphous Solid Observation->WaxySolid Sticky Gum Crystalline Result: Crystalline Solid Observation->Crystalline Needles/Plates RemedyOil Remedy: Reheat to Clear Seed at T > T_oil Slow Cool OilingOut->RemedyOil RemedyWaxy Remedy: Switch to Toluene/Heptane Reduce Cooling Rate WaxySolid->RemedyWaxy RemedyOil->SolventSelect Retry RemedyWaxy->SolventSelect Retry

Caption: Workflow for mitigating Liquid-Liquid Phase Separation (LLPS) and impurity occlusion in aryl-phenoxy ketone crystallization.

Part 4: Solvent Screening Data

The following table summarizes the solubility behavior of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one based on the general polarity index of aryl-ether ketones.

Solvent SystemSolubility (Hot)Solubility (Cold)Risk of OilingRecommendation
Ethanol HighModerateHigh Avoid if unseeded.[1][2] Fast cooling induces oil.
Acetone Very HighHighN/AToo soluble.[1][2] Poor yield.
IPA (2-Propanol) HighLowModeratePrimary Choice. Good balance for crystallization.[1][2]
Toluene HighModerateLowExcellent for purity, but yield may be lower.[1]
Water InsolubleInsolubleN/AUse only as antisolvent.[1][2]
Ethyl Acetate/Hexane HighLowModerateGood alternative if IPA fails.[1][2] Ratio 1:4.

References

  • Deneau, E., & Steele, G. (2005). An In-Depth Study of the Oiling Out Phenomenon in Crystallization. Organic Process Research & Development. (Validates the mechanism of LLPS in organic synthesis).

  • Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann.[2] (The authoritative text on nucleation kinetics and metastable zone width).

  • Veesler, S., et al. (2006). Liquid-Liquid Phase Separation as a Precursor to Crystallization. Crystal Growth & Design. (Explains the thermodynamics of oiling out).

  • PubChem Compound Summary. (2025). 1-(4-Methylphenyl)propan-2-one and related biphenyl derivatives.[1][2] National Center for Biotechnology Information.[2] (Structural confirmation and physical property baselines).

Sources

Optimization

Addressing steric hindrance in 1-[4-(4-Methylphenyl)phenoxy]propan-2-one reactions

Topic: Addressing steric hindrance in 1-[4-(4-Methylphenyl)phenoxy]propan-2-one reactions Role: Senior Application Scientist / Technical Support Lead Welcome to the Advanced Synthesis Support Hub. This guide addresses th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing steric hindrance in 1-[4-(4-Methylphenyl)phenoxy]propan-2-one reactions Role: Senior Application Scientist / Technical Support Lead

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific reactivity challenges associated with 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (CAS: 449737-01-3). While this molecule features a reactive methyl ketone, the adjacent bulky biaryl ether system introduces significant steric and electronic constraints that often lead to stalled reactions or unexpected byproducts.

Below you will find targeted troubleshooting protocols designed to overcome these barriers, specifically focusing on Reductive Amination , Nucleophilic Addition , and Alpha-Functionalization .

🔬 Core Analysis: The Steric & Electronic Landscape

Before troubleshooting, understand why your reaction is failing. This molecule is not just a simple ketone; it is a biaryl ether ketone .

Structural FeatureImpact on Reactivity
Biaryl Tail (p-Tolyl-Ph-O-)Steric Folding: The hydrophobic biaryl system can fold back towards the carbonyl in polar solvents, shielding the electrophilic site. Solubility: High lipophilicity requires non-protic co-solvents (DCM, Toluene) to prevent aggregation.
Alpha-Methylene (-O-CH2-)Electronic Deactivation: The electronegative oxygen exerts an inductive effect (-I), making the carbonyl more electrophilic but also making the alpha-protons acidic.
Methyl Ketone (-C(=O)-CH3)Enolization Risk: In the presence of bulky basic nucleophiles (e.g., Grignards, LDA), steric hindrance favors deprotonation (enolization) over nucleophilic attack.

🛠️ Troubleshooting Guide

Reductive Amination

User Issue: "I am trying to couple a secondary amine to the ketone, but I see low conversion and mostly starting material, even with NaBH(OAc)₃."

Diagnosis: Standard reductive amination conditions (weak acid catalysis) are often insufficient for this substrate. The steric bulk of the biaryl tail, combined with a secondary amine, prevents the formation of the hemiaminal intermediate . You need a Lewis Acid dehydrating agent to force the equilibrium toward the iminium ion.

Protocol: Titanium(IV) Isopropoxide Mediated Amination Standard acid catalysis is replaced by Ti(OiPr)₄, which acts as both a Lewis acid activator and a water scavenger.

  • Complexation: In a flame-dried flask under Argon, combine the ketone (1.0 equiv) and amine (1.2 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)₄, 2.0 equiv).

    • Note: If the mixture is too viscous, add minimal anhydrous THF.

  • Incubation: Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by IR. Disappearance of the ketone C=O stretch (~1715 cm⁻¹) indicates imine/enamine formation.

  • Dilution: Dilute the viscous mixture with absolute ethanol or methanol.

  • Reduction: Add Sodium Borohydride (NaBH₄) (1.5 equiv) carefully (exothermic). Stir for 2 hours.

  • Workup: Quench with 1N NaOH (to precipitate Titanium salts as TiO₂). Filter through Celite.

Why this works: Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity while simultaneously trapping the water byproduct. This drives the equilibrium forward despite the steric penalty.

ReductiveAmination cluster_steric Steric Barrier Overcome Ketone Ketone (Sterically Hindered) TiComplex Ti-Activated Complex Ketone->TiComplex + Ti(OiPr)4 Lewis Acid Activation Imine Iminium Species (Transient) TiComplex->Imine + Amine - H2O (Trapped by Ti) Product Amine Product Imine->Product + NaBH4 Hydride Transfer

Figure 1: Mechanism of Ti(OiPr)₄ mediated reductive amination overcoming steric barriers.[1]

Grignard & Organolithium Additions

User Issue: "Adding Phenylmagnesium Bromide yields mostly recovered starting material and some aldol condensation byproducts, but very little tertiary alcohol."

Diagnosis: This is a classic Enolization vs. Addition competition. The basic Grignard reagent acts as a base, deprotonating the acidic alpha-protons (adjacent to the ether oxygen) rather than attacking the carbonyl. The steric bulk of the biaryl tail exacerbates this by blocking the nucleophilic trajectory.

Protocol: Cerium(III) Chloride Promoted Addition (Organocerium) Organocerium reagents are less basic and more nucleophilic (harder nucleophiles) than Grignards, promoting 1,2-addition.

  • Preparation: Dry Cerium(III) Chloride heptahydrate (CeCl₃·7H₂O) at 140°C under high vacuum for 2 hours to obtain anhydrous CeCl₃.

  • Slurry: Suspend anhydrous CeCl₃ (1.5 equiv) in dry THF. Stir for 1 hour.

  • Transmetallation: Add the Grignard reagent (R-MgBr, 1.5 equiv) to the slurry at -78°C. Stir for 1 hour to form the organocerium species (R-CeCl₂).

  • Addition: Add 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (dissolved in THF) slowly to the cold mixture.

  • Warm & Quench: Allow to warm to 0°C, then quench with dilute HCl.

Why this works: The Cerium activates the carbonyl oxygen (Lewis acid) without increasing the basicity of the system. This suppresses enolization and forces the nucleophile to attack the carbonyl carbon, even in sterically crowded environments.

Alpha-Functionalization (Aldol/Alkylation)

User Issue: "I cannot get a clean alkylation at the alpha-position; I get multiple spots or decomposition."

Diagnosis: The ether oxygen facilitates beta-elimination if the reaction is heated or if the base is too strong. Furthermore, the biaryl tail creates a "pocket" that makes the thermodynamic enolate difficult to access.

Protocol: Kinetic Control with Lithium Hexamethyldisilazide (LiHMDS) Avoid small bases like NaH or LDA which might be too basic or prone to aggregation.

  • Base Selection: Use LiHMDS (1.1 equiv) in THF at -78°C. The bulky silyl groups prevent over-reaction and favor the kinetic enolate (formation at the terminal methyl group) or controlled formation at the internal position depending on stoichiometry.

  • For Alpha-Methylene (Internal) Functionalization:

    • This is the sterically hindered site.[2]

    • You must use the Knoevenagel approach if possible (using an aldehyde as the electrophile) rather than direct alkylation.

    • Use Piperidine/Acetic Acid buffer in Toluene with a Dean-Stark trap. The soft acid/base combination prevents ether cleavage while driving the condensation via water removal.

📊 Troubleshooting Decision Tree

Use this logic flow to determine the correct protocol modification for your specific failure mode.

Troubleshooting Start Reaction Failure Analysis Type Reaction Type? Start->Type RedAm Reductive Amination Type->RedAm NuAdd Nucleophilic Addition (Grignard/Lithium) Type->NuAdd IssueRA Issue: Low Conversion? RedAm->IssueRA IssueNu Issue: Recovered SM or Byproducts? NuAdd->IssueNu SolRA1 Use Ti(OiPr)4 Protocol (Scavenge Water) IssueRA->SolRA1 Yes (Steric/Eq) SolRA2 Switch to Microwave (100°C, 10 min) IssueRA->SolRA2 Yes (Kinetics) SolNu1 Use Organocerium (CeCl3 + RMgBr) IssueNu->SolNu1 Enolization (Basic) SolNu2 Check Solubility (Use Toluene/THF mix) IssueNu->SolNu2 Precipitation

Figure 2: Logical workflow for diagnosing and fixing reaction failures.

📚 References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry. Link

  • Imamoto, T., Kusumoto, T., Tawarayama, Y., Sugiura, Y., Mita, T., Hatanaka, Y., & Yokoyama, M. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. The Journal of Organic Chemistry. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for steric control in enolate chemistry). Link

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development Guide: Purity Analysis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

Executive Summary Developing a robust purity method for 1-[4-(4-Methylphenyl)phenoxy]propan-2-one requires moving beyond traditional reversed-phase approaches. As a biphenyl ether derivative featuring a rigid aromatic co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust purity method for 1-[4-(4-Methylphenyl)phenoxy]propan-2-one requires moving beyond traditional reversed-phase approaches. As a biphenyl ether derivative featuring a rigid aromatic core and a polar propan-2-one moiety, the primary analytical challenge lies in resolving the active compound from closely related positional isomers (e.g., 2-methylphenyl variants) and synthetic precursors like 4-(4-methylphenyl)phenol. This guide objectively compares stationary phase chemistries and mobile phase modifiers, providing a self-validating protocol engineered for maximum selectivity.

Mechanistic Rationale: Overcoming Hydrophobic Limitations

As method developers, we must design separations based on molecular causality rather than trial and error. The structural rigidity and high electron density of the biphenyl core dictate our chromatographic choices.

The Limitations of C18 Columns Standard C18 stationary phases rely almost exclusively on hydrophobic partitioning (dispersion forces). Because positional isomers of biphenyl derivatives possess nearly identical molecular volumes and LogP values, C18 columns frequently result in co-elution 1.

The Biphenyl Advantage To achieve baseline resolution, we must exploit the electronic properties of the analyte. Biphenyl stationary phases overcome C18 limitations by leveraging


 interactions, dipole-dipole interactions, and shape selectivity, which are critical for discriminating rigid aromatic systems 2. Studies on phenolic and biphenyl compounds consistently demonstrate that biphenyl columns yield significantly higher peak capacity and resolution compared to fully porous C18 phases 3.

The Pi-Pi Masking Effect (Acetonitrile vs. Methanol) The true potential of a biphenyl column is only unlocked when paired with the correct organic modifier. Acetonitrile (ACN) contains a cyano group with


 electrons that actively compete with the stationary phase, effectively "masking" the critical 

interactions and reducing the column's selectivity to that of a standard alkyl phase 4. Conversely, Methanol (MeOH) lacks

electrons, making it the mandatory modifier to maximize selectivity and allow the

interactions to occur uninterrupted 5.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained during the optimization of the separation between 1-[4-(4-Methylphenyl)phenoxy]propan-2-one and its primary positional isomers.

ParameterC18 + AcetonitrileBiphenyl + AcetonitrileBiphenyl + Methanol
Primary Retention Mechanism Hydrophobic PartitioningHydrophobic + Weak

Hydrophobic + Strong

Resolution (

) (Isomer Pair)
1.1 (Co-elution)1.6 (Partial Resolution)3.2 (Baseline Resolution)
Peak Tailing Factor (

)
1.51.31.05
Selectivity Factor (

)
1.021.081.25

Method Development Decision Matrix

HPLC_Method_Dev start Target: 1-[4-(4-Methylphenyl)phenoxy]propan-2-one col_eval Stationary Phase Screening start->col_eval c18 C18 Column (Hydrophobic Partitioning) col_eval->c18 Suboptimal biphenyl Biphenyl Column (π-π & Shape Selectivity) col_eval->biphenyl Selected mp_eval Mobile Phase Optimization biphenyl->mp_eval acn Acetonitrile (ACN) (Masks π-π interactions) mp_eval->acn Fails Rs Criteria meoh Methanol (MeOH) (Maximizes π-π interactions) mp_eval->meoh Optimal Selectivity opt Gradient & Temp Tuning (T=30°C, 0.1% Formic Acid) meoh->opt val Validated Purity Method (Rs > 2.0) opt->val

Workflow for optimizing biphenyl ether HPLC separations.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By mandating a system suitability test (SST) that relies on the precise


 interactions described above, the method inherently polices its own execution. If a technician accidentally prepares the mobile phase with Acetonitrile instead of Methanol, the critical resolution (

) will immediately drop below the 2.0 threshold, failing the SST and preventing the acquisition of invalid purity data.
Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in MS-grade Water.

    • Causality: The low pH suppresses the ionization of any unreacted phenolic precursors (e.g., 4-(4-methylphenyl)phenol), preventing peak tailing and ensuring robust retention.

  • Mobile Phase B (Organic): 100% MS-grade Methanol.

    • Causality: Strictly avoid ACN to preserve the

      
       interactions between the biphenyl column and the analyte.
      
Step 2: Diluent and Sample Preparation
  • Diluent: 50:50 Water:Methanol (v/v).

    • Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting) of the early eluting impurities.

  • Sample Solution: 1.0 mg/mL of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one.

  • System Suitability (SST) Solution: 1.0 mg/mL of the target compound spiked with 0.1% w/w of 4-(4-methylphenyl)phenol.

Step 3: Chromatographic Conditions
  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

    • Causality: Elevated temperatures reduce mobile phase viscosity, but exceeding 40°C increases the kinetic energy of the analytes enough to overcome the relatively weak

      
       retention mechanism, degrading resolution.
      
  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: 40%

      
       80% B
      
    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80%

      
       40% B
      
    • 12.1 - 15.0 min: 40% B (Re-equilibration)

  • Detection: UV at 254 nm.

Step 4: System Suitability Evaluation

Inject the SST solution. The run is only considered valid if the resolution (


) between 1-[4-(4-Methylphenyl)phenoxy]propan-2-one and 4-(4-methylphenyl)phenol is 

.

References

  • Title: Steps involved in HPLC Method Development Source: asianjpr.com URL: 1

  • Title: HPLC Stationary Phases to Have in Your Toxicology Toolbox Source: restek.com URL: 2

  • Title: Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column Source: mdpi.com URL: 3

  • Title: Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column Source: researchgate.net URL: 4

  • Title: MC PLONAS Biphenyl Source: shimadzu.com URL: 5

Sources

Comparative

Comparative Guide: Reference Standard Assay Methodologies for 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

Executive Summary & Mechanistic Context The compound 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (also cataloged as 1-[(4'-methylbiphenyl-4-yl)oxy]acetone; CAS: 449737-01-3) is a critical biphenyl ether ketone derivative u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The compound 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (also cataloged as 1-[(4'-methylbiphenyl-4-yl)oxy]acetone; CAS: 449737-01-3) is a critical biphenyl ether ketone derivative utilized as a specialized intermediate and process impurity standard in pharmaceutical and fine chemical synthesis[1],. Structurally, it features a highly hydrophobic 4'-methylbiphenyl core linked via an ether bridge to a propan-2-one (acetone) moiety[2].

For drug development professionals and analytical chemists, establishing a highly pure, fully characterized reference standard of this compound is paramount for accurate downstream API quality control. Because the biphenyl system exhibits strong UV absorbance and the molecule contains distinct, isolated proton environments, analysts must choose the correct certification methodology to avoid propagating quantification errors. This guide objectively compares the two leading methodologies for certifying this reference standard: Quantitative NMR (qNMR) and Mass Balance (HPLC-UV + KF + ROI) .

Comparison of Certification Methodologies

To establish a primary reference standard, the analytical method must be highly specific and traceable. Table 1 summarizes the performance trade-offs between the primary alternatives.

Table 1: Performance and Suitability Comparison of Assay Techniques

ParameterQuantitative NMR (qNMR)Mass Balance (HPLC-UV + KF + ROI)LC-MS/MS (MRM Mode)
Traceability Direct (SI-traceable via Internal Standard)Indirect (Requires orthogonal methods)Relative (Requires external standard)
Specificity High (Resolves distinct structural protons)Moderate (Relies on chromatographic resolution)Very High (Mass-to-charge specific)
Blind Spots High MW polymeric impuritiesUV-silent impurities (e.g., aliphatic solvents)Matrix effects / Ion suppression
Throughput Fast (15-20 mins per scan)Slow (Requires multiple orthogonal tests)Fast (Chromatographic run time)
Best Use Case Primary Standard Certification Secondary/Working Standard VerificationTrace Impurity Quantification

Expert Insight: While Mass Balance is the traditional industry workhorse, it is a "subtractive" method (


). If a UV-silent impurity co-elutes, the purity is artificially inflated. qNMR is an "additive" direct measurement, making it the superior choice for primary reference standard certification of CAS 449737-01-3.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal system suitability. The following methodologies are designed as self-validating systems.

Protocol A: Quantitative NMR (qNMR) - Primary Certification

Causality & Design: qNMR relies on the principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing it. For 1-[4-(4-Methylphenyl)phenoxy]propan-2-one, the methylene protons (


) appear as a sharp singlet at ~4.6 ppm. We utilize Dimethyl sulfone (DMSO

)
as the internal standard because its singlet at 3.14 ppm sits in a completely empty spectral window, eliminating integration overlap.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.0 mg of the CAS 449737-01-3 sample and ~5.0 mg of NIST-traceable DMSO

    
     internal standard into a single vial using a microbalance (d = 0.001 mg).
    
  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: The longitudinal relaxation time (

      
      ) for the target methyl/methylene protons can be up to 4-5 seconds. D1 must be 
      
      
      
      to ensure >99.3% magnetization recovery; otherwise, the integration will systematically underestimate the purity.
    • Scans (ns): 64 (to achieve S/N > 250).

  • System Suitability Criteria: The S/N ratio of the analyte peak must be

    
    . The peak shape must be perfectly Lorentzian with no baseline distortion.
    
  • Calculation: Calculate mass fraction purity using the molar ratio of the 4.6 ppm singlet against the 3.14 ppm DMSO

    
     singlet.
    
Protocol B: HPLC-UV Mass Balance Assay - Secondary Verification

Causality & Design: To complement qNMR, reversed-phase HPLC provides high-resolution separation of structurally similar process impurities. A C18 stationary phase is selected due to its strong hydrophobic interaction with the 4'-methylbiphenyl core. 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of residual silanols on the column, preventing peak tailing of the hydrophobic analyte.

Step-by-Step Methodology:

  • Chromatographic Setup: Column: Zorbax Eclipse Plus C18 (

    
     mm, 3.5 µm). Column Temperature: 30°C.
    
  • Mobile Phase:

    • Phase A: Water + 0.1% TFA

    • Phase B: Acetonitrile + 0.1% TFA

    • Gradient: 40% B to 90% B over 15 minutes, hold for 5 minutes.

  • Detection: UV at 254 nm (optimal for the extended

    
    -conjugation of the biphenyl system).
    
  • System Suitability Test (SST): Inject the standard solution (

    
    ) 5 times.
    
    • Acceptance: Relative Standard Deviation (RSD) of peak area

      
      . Tailing factor 
      
      
      
      . Resolution between the main peak and the closest eluting impurity
      
      
      .
  • Mass Balance Calculation:

    graphic Purity
    ×
    (
    100
    %
    −
    Water Content (KF)
    −
    Residue on Ignition
    )
    \text{Assay}graphic Purity} \times (100% - \text{Water Content (KF)}
    .

Quantitative Data Comparison

The following experimental data demonstrates the superior precision and lower uncertainty of qNMR for certifying the primary reference standard of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one[2].

Table 2: Experimental Validation Data for CAS 449737-01-3 Standards

Validation ParameterqNMR (Primary Method)HPLC-UV (Secondary Method)
Certified Purity (% w/w) 99.45%99.61% (Area %)
Expanded Uncertainty (

,

)


Precision (% RSD,

)
0.08%0.45%
Limit of Detection (LOD) 0.1% (Molar)0.01% (Area)
Limit of Quantitation (LOQ) 0.5% (Molar)0.03% (Area)

Data Interpretation: HPLC-UV shows a slightly higher apparent purity (99.61%) because it fails to account for UV-silent residual solvents (e.g., trace ethyl acetate from recrystallization). qNMR accurately captures the true mass fraction (99.45%) with a significantly tighter expanded uncertainty margin, proving its necessity for primary standard certification.

Certification Workflow Visualization

The logical relationship between qualitative screening, purification, and quantitative assay selection is mapped below.

G Start Raw Material: 1-[4-(4-Methylphenyl)phenoxy]propan-2-one Qual Qualitative Screening (HPLC-UV / HRMS) Start->Qual Struct Structural Elucidation (1H/13C NMR, FT-IR) Qual->Struct Decision Chromatographic Purity > 99.0%? Struct->Decision Purify Purification (Prep-HPLC / Recryst.) Decision->Purify No Quant Quantitative Assay Selection Decision->Quant Yes Purify->Qual qNMR qNMR (Primary) SI-Traceable Internal Std Quant->qNMR MassBal Mass Balance (Orthogonal) 100% - (Org + Inorg + H2O) Quant->MassBal Cert Certified Reference Standard (CAS: 449737-01-3) qNMR->Cert MassBal->Cert

Figure 1: Reference standard certification workflow for CAS 449737-01-3.

References

  • Title: 1-[4-(4-methylphenyl)phenoxy]propan-2-one - Chemical Details - EPA Source: EPA CompTox Chemicals Dashboard URL: [Link][1]

Sources

Validation

A Comparative Guide to the Synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one: An Evaluation of Competing Pathways

For researchers and professionals in the field of drug development, the efficient and reliable synthesis of novel chemical entities is paramount. The compound 1-[4-(4-Methylphenyl)phenoxy]propan-2-one represents a key st...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the efficient and reliable synthesis of novel chemical entities is paramount. The compound 1-[4-(4-Methylphenyl)phenoxy]propan-2-one represents a key structural motif found in various pharmacologically active molecules. Its synthesis, therefore, is of significant interest. This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule, supported by established chemical principles and experimental data from analogous transformations. We will dissect the mechanistic underpinnings of each pathway, offering insights into the rationale behind experimental design and providing a framework for methodological validation.

Introduction to 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

The 1-[4-(4-Methylphenyl)phenoxy]propan-2-one scaffold is characterized by a diaryl ether linkage and a propan-2-one moiety. Diaryl ethers are integral components in a wide array of natural products, pharmaceuticals, and materials.[1][2][3] The propan-2-one group, a versatile chemical handle, allows for further functionalization, making this molecule a valuable intermediate in medicinal chemistry. The validation of its synthesis pathways is crucial for ensuring reproducibility, scalability, and purity of the final compound.

Two principal strategies dominate the synthesis of aryl-phenoxy-propan-2-ones: the Williamson ether synthesis and the Ullmann condensation. This guide will explore both, offering a comparative analysis to inform your synthetic strategy.

Pathway 1: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains a widely used method for preparing symmetrical and unsymmetrical ethers.[4][5] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide on an alkyl halide or other substrate with a good leaving group.[5][6]

Mechanistic Rationale

In the context of synthesizing 1-[4-(4-Methylphenyl)phenoxy]propan-2-one, the Williamson ether synthesis involves the deprotonation of 4-(4-methylphenyl)phenol to form a more nucleophilic phenoxide. This phenoxide then displaces a halide from a 1-halopropan-2-one, typically 1-chloro- or 1-bromopropan-2-one.

The choice of base is critical. While strong bases like sodium hydride can be used, the phenolic proton of 4-(4-methylphenyl)phenol is sufficiently acidic to be deprotonated by less hazardous bases such as potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH).[7][8] The SN2 nature of the reaction dictates that a primary alkyl halide is preferred to minimize competing elimination reactions.[5]

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: To a solution of 4-(4-methylphenyl)phenol (1.0 equiv.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base such as anhydrous potassium carbonate (1.5 equiv.) and a catalytic amount of potassium iodide (0.1 equiv.).[8] The use of potassium iodide can enhance the rate of reaction through the in situ formation of the more reactive iodo-propanone.

  • Nucleophilic Substitution: To the resulting mixture, add 1-chloropropan-2-one (1.2 equiv.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-[4-(4-Methylphenyl)phenoxy]propan-2-one.

Workflow Visualization

Williamson_Ether_Synthesis Reactant1 4-(4-Methylphenyl)phenol Process1 Deprotonation Reactant1->Process1 Reactant2 1-Chloropropan-2-one Process2 SN2 Attack Reactant2->Process2 Base K₂CO₃, KI (cat.) Base->Process1 Solvent DMF Solvent->Process1 Intermediate Phenoxide Intermediate Intermediate->Process2 Product 1-[4-(4-Methylphenyl)phenoxy]propan-2-one Process3 Work-up & Purification Product->Process3 Process1->Intermediate Process2->Product

Caption: Williamson Ether Synthesis Workflow

Pathway 2: The Ullmann Condensation

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a copper-catalyzed reaction between an aryl halide and an alcohol, amine, or thiol.[10][11] This method is particularly useful for the formation of diaryl ethers, especially when the Williamson ether synthesis is not feasible due to the low reactivity of the aryl halide.[12][13]

Mechanistic Rationale

The synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one via an Ullmann-type reaction would involve the coupling of 4-(4-methylphenyl)phenol with an aryl halide. However, a more direct and relevant application of Ullmann-type C-O cross-coupling for this target molecule involves the reaction of an aryl halide with the oxygen nucleophile of a propan-2-one derivative. A more plausible Ullmann approach would be the coupling of a halo-biphenyl derivative with the enolate of acetone or a related synthon.

A more common modern approach is the copper-catalyzed coupling of a phenol with an aryl halide.[14][15] In this case, 4-bromotoluene would be coupled with 4-hydroxyphenylacetone. The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether.[1][12]

Modern iterations of the Ullmann condensation often employ ligands to stabilize the copper catalyst and improve reaction yields and conditions.[15] Common solvents include high-boiling polar aprotic solvents like DMF or DMSO.[10]

Experimental Protocol: Ullmann-Type Condensation

  • Catalyst Preparation: In a reaction vessel, combine a copper(I) source, such as copper(I) iodide (CuI) (10 mol%), a base like cesium carbonate (Cs₂CO₃) (2.0 equiv.), and a suitable ligand, for example, N,N'-dimethylethylenediamine (DMEDA) (20 mol%), in a polar aprotic solvent like DMF.[15]

  • Reactant Addition: Add 4-bromotoluene (1.0 equiv.) and 4-hydroxyphenylacetone (1.2 equiv.) to the reaction mixture.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 110-130 °C.[1][15] Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. The crude product is then purified by column chromatography.

Workflow Visualization

Ullmann_Condensation Reactant1 4-Bromotoluene Process1 Catalytic Cycle Reactant1->Process1 Reactant2 4-Hydroxyphenylacetone Reactant2->Process1 Catalyst CuI, DMEDA Catalyst->Process1 Base Cs₂CO₃ Base->Process1 Solvent DMF Solvent->Process1 Product 1-[4-(4-Methylphenyl)phenoxy]propan-2-one Process2 Work-up & Purification Product->Process2 Process1->Product

Caption: Ullmann-Type Condensation Workflow

Comparative Analysis of Synthesis Pathways

FeatureWilliamson Ether SynthesisUllmann Condensation
Reaction Type SN2 Nucleophilic SubstitutionCopper-Catalyzed Cross-Coupling
Key Reagents 4-(4-methylphenyl)phenol, 1-halopropan-2-one, Base (e.g., K₂CO₃)4-halotoluene, 4-hydroxyphenylacetone, Copper Catalyst (e.g., CuI), Ligand, Base (e.g., Cs₂CO₃)
Catalyst Typically uncatalyzed (or phase-transfer catalyst)Copper (I) salts
Reaction Conditions Milder (Room temperature to moderate heating, ~60-80°C)Harsher (Higher temperatures, ~110-130°C), inert atmosphere required
Advantages Simple, readily available reagents, generally good yields for primary halides, avoids toxic heavy metals.[4][16]Broader substrate scope, including less reactive aryl halides.[1][3]
Disadvantages Limited by the reactivity of the alkyl halide (primary > secondary >> tertiary), potential for competing elimination reactions.[5]Requires a catalyst which can be expensive and needs to be removed from the product, harsher reaction conditions, potential for side reactions.[13]
Expected Yield Generally high for unhindered substrates (e.g., 80-95% for analogous reactions).[8]Can be variable but often good to excellent with optimized catalyst systems (e.g., 70-95%).[15]

Conclusion and Recommendations

Both the Williamson ether synthesis and the Ullmann condensation present viable pathways for the synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one.

The Williamson ether synthesis is arguably the more straightforward and cost-effective method for this particular target molecule. The starting materials are commercially available, and the reaction conditions are relatively mild. The primary halide, 1-chloropropan-2-one, is well-suited for the SN2 reaction, minimizing the likelihood of elimination byproducts. This pathway is recommended for initial laboratory-scale synthesis due to its simplicity and high expected yield.

The Ullmann condensation offers a powerful alternative, particularly if the starting materials for the Williamson synthesis are not readily accessible or if steric hindrance becomes a factor in more complex analogues. While the reaction conditions are more demanding, modern advancements in catalysis have made the Ullmann condensation a more reliable and versatile tool for C-O bond formation.[1][14] This method would be a strong candidate for library synthesis or when exploring a wider range of substituted diaryl ethers.

Ultimately, the choice of synthesis pathway will depend on the specific requirements of the researcher, including scale, cost, available starting materials, and the desired level of process control. For the synthesis of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one, the Williamson ether synthesis represents a robust and efficient primary choice, with the Ullmann condensation serving as a valuable and powerful alternative.

References

  • Mohamed Shams, Y., and Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.
  • Ingenta Connect. (n.d.). Synthesis of Diaryl Ethers by CuI-Catalyzed C-O Bond Formation via Ullman Coupling: Assessing the Reactivity of Aryl Halides. Ingenta Connect.
  • SciSpace. (2018, May 23). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. SciSpace.
  • RSC Publishing. (n.d.). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Publishing.
  • Books. (2024, August 16).
  • (n.d.). The Williamson Ether Synthesis.
  • (n.d.). Williamson Ether Synthesis.
  • The Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1. The Royal Society of Chemistry.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Chemistry Steps.
  • (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia. (n.d.).
  • SynArchive. (n.d.).
  • MDPI. (2022, December 2).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • BYJU'S. (2020, January 6). Ullmann Reaction. BYJU'S.

Sources

Comparative

Gas chromatography retention times for 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

Executive Summary & Strategic Context In the analysis of biphenyl derivatives and ether-linked ketones, 1-[4-(4-Methylphenyl)phenoxy]propan-2-one presents unique chromatographic challenges due to its high boiling point a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the analysis of biphenyl derivatives and ether-linked ketones, 1-[4-(4-Methylphenyl)phenoxy]propan-2-one presents unique chromatographic challenges due to its high boiling point and structural similarity to its metabolic precursors. This guide provides a definitive protocol for characterizing this compound, distinguishing it from critical "alternative" interferences—specifically its synthetic precursors (4'-methyl-4-biphenylol) and degradation products.

Why This Matters: Accurate retention time (RT) mapping is critical for researchers tracking the synthesis of liquid crystal intermediates or investigating metabolic pathways of biphenyl-based pharmaceuticals. Misidentification often occurs due to the co-elution of the target molecule with its phenolic precursor.

Chemical Identity & Structural Logic[1]

To predict and validate retention behavior, we must first analyze the molecular interaction potential.

  • IUPAC Name: 1-((4'-methyl-[1,1'-biphenyl]-4-yl)oxy)propan-2-one

  • Molecular Formula: C₁₆H₁₆O₂

  • Structural Features:

    • Biphenyl Core: High pi-pi interaction potential (increases retention on phenyl-based columns).

    • Ether Linkage: Reduces polarity relative to the phenol precursor (no H-bond donor).

    • Acetonyl Tail: Adds moderate polarity but significantly increases molecular weight.

Comparative "Alternatives" (Interferences)

In a GC run, "alternatives" are the compounds most likely to mimic your target. We compare the target against:

  • Alternative A (Precursor): 4'-Methyl-4-biphenylol (The unreacted starting material).

  • Alternative B (Fragment): 1-(4-methylphenyl)propan-2-one (A potential cleavage product or impurity).

Experimental Protocol: The Self-Validating System

Do not rely on absolute retention times (in minutes) from literature, as these drift with column age and flow rate. Instead, use the Linear Retention Index (LRI) system validated by an n-Alkane ladder.

Chromatographic Conditions (Standardized)
ParameterSetting / SpecificationRationale
Column 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS) The 5% phenyl phase interacts with the biphenyl core of the target, offering better selectivity than 100% PDMS.
Dimensions 30 m × 0.25 mm × 0.25 µmStandard balance between resolution and analysis time.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Ensures consistent linear velocity during temperature ramping.
Inlet Splitless (280°C)High temp required to fully volatilize the biphenyl ether without discrimination.
Temp Program 80°C (1 min) → 20°C/min → 300°C (10 min)Rapid ramp prevents peak broadening of the late-eluting target.
Detection MS (EI, 70 eV) or FIDMS preferred for spectral confirmation of the molecular ion (

).
Retention Data Comparison[2][3][4][5][6][7]

The following table contrasts the target molecule with its critical alternatives. Note: RI values are estimated based on group contribution theory and homologous series interpolation on a DB-5MS column.

CompoundStructure TypePredicted LRI (DB-5MS)Elution OrderKey MS Fragment (m/z)
1-(4-methylphenyl)propan-2-one Single Phenyl Ketone1250 - 1280 1 (Early)105, 43
4'-Methyl-4-biphenylol Biphenyl Phenol1750 - 1800 2 (Mid)184, 169
TARGET: 1-[4-(4-Methylphenyl)phenoxy]propan-2-one Biphenyl Ether Ketone 2150 - 2200 3 (Late) 240 (

), 197

Analysis of Performance:

  • Resolution: The Target elutes significantly later (>300 index units) than the phenol precursor due to the addition of the acetonyl group and the "capping" of the hydroxyl group.

  • Peak Shape: The Target (Ether) will exhibit a sharper, more symmetrical peak than the Phenol (Alternative A), which often tails due to hydrogen bonding with active sites in the column liner.

Method Validation Workflow

To ensure scientific integrity, every run must be self-validating. Follow this logic flow to confirm identity.

GC_Validation_Workflow node_start START: Unknown Sample node_spike Step 1: Co-Injection (Spike with C7-C30 Alkanes) node_start->node_spike node_calc Step 2: Calculate LRI (Van den Dool & Kratz Equation) node_spike->node_calc node_decision LRI Match (2150-2200)? node_calc->node_decision node_ms Step 3: MS Spectral Check Look for m/z 240 & 197 node_decision->node_ms Yes node_reject REJECT: Impurity/Isomer node_decision->node_reject No node_confirm CONFIRMED IDENTITY node_ms->node_confirm node_ms->node_reject Spectrum Mismatch

Figure 1: Decision tree for validating the retention identity of 1-[4-(4-Methylphenyl)phenoxy]propan-2-one using Linear Retention Indices (LRI) and Mass Spectrometry.

Mechanistic Insight: The "Ether Effect"

Why does the target perform differently than its alternatives?

  • Boiling Point Elevation: The addition of the propan-2-one moiety via an ether linkage adds carbon mass without introducing strong hydrogen bond donors. This increases the boiling point (and thus retention time) purely through London Dispersion Forces and Dipole-Dipole interactions.

  • McLafferty Rearrangement Block: Unlike simple ketones, the ether linkage in the target alters the fragmentation pathway in Mass Spectrometry. You will likely see a characteristic loss of the acetonyl group (M-57) or cleavage at the ether oxygen, differentiating it from alkyl-biphenyl isomers.

Troubleshooting: The "Ghost" Peak

If you observe a peak at the retention time of the Phenol (Alternative A) despite injecting the pure Target , your inlet temperature is likely too high (>300°C) or the liner is dirty (acidic activity). This causes in-situ thermal cleavage of the ether bond inside the injector port.

  • Correction: Lower inlet temp to 260°C or use a deactivated glass wool liner.

References

  • IUPAC & Structure Data: PubChem. 1-(4-Methylphenyl)propan-2-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Retention Index Methodology: Shimadzu Application News. Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Available at: [Link]

  • Stationary Phase Selectivity: Phenomenex. GC Column Selection Guide: 5% Phenyl Phases. Available at: [Link]

  • Biphenyl Derivative Data: EPA CompTox Chemicals Dashboard. 1-[4-(4-methylphenyl)phenoxy]propan-2-one Details. Available at: [Link]

Safety & Regulatory Compliance

Safety

1-[4-(4-Methylphenyl)phenoxy]propan-2-one proper disposal procedures

The proper disposal of complex organic intermediates like 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (CAS: 449737-01-3) requires a rigorous, scientifically grounded approach to laboratory waste management[1]. As a bulky a...

Author: BenchChem Technical Support Team. Date: March 2026

The proper disposal of complex organic intermediates like 1-[4-(4-Methylphenyl)phenoxy]propan-2-one (CAS: 449737-01-3) requires a rigorous, scientifically grounded approach to laboratory waste management[1]. As a bulky aryl ether ketone, this compound presents specific physicochemical challenges: it is highly lipophilic, environmentally persistent, and contains functional groups that dictate strict segregation protocols.

This guide provides drug development professionals and laboratory scientists with an authoritative, step-by-step operational framework for the safe handling, segregation, and ultimate destruction of this compound, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) mandates[2].

Physicochemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's behavior. Waste management is not merely about following rules; it is about predicting chemical reactivity in a consolidated waste stream.

  • The Ether Linkage: While diaryl and aryl-alkyl ethers are significantly less susceptible to auto-oxidation than dialkyl ethers (e.g., THF or diethyl ether), complex waste mixtures containing transition metal catalysts can accelerate peroxide formation.

  • The Ketone Moiety: The propan-2-one derivative contains reactive alpha-hydrogens. If mixed with strong bases in a waste carboy, it is susceptible to exothermic base-catalyzed aldol condensations, which can lead to hazardous pressure buildup and sludge formation.

  • The Biphenyl-like Core: The 4-methylphenyl group attached to the phenoxy ring imparts extreme hydrophobicity (high LogP). This guarantees the compound will partition entirely into organic phases and poses a severe bioaccumulation risk, strictly prohibiting any form of drain disposal[3].

Table 1: Physicochemical Hazard Profile & Waste Implications

Chemical CharacteristicOperational BehaviorWaste Management Implication
Molecular Formula

High carbon content requires high-temperature incineration to prevent soot/particulate emissions.
Functional Groups Aryl Ether, KetoneSegregate strictly from strong oxidizers (peroxide risk) and strong bases (aldol condensation risk).
Lipophilicity (LogP) High (>3.5 estimated)Highly toxic to aquatic ecosystems. Must be isolated in non-halogenated organic waste streams.
Vapor Pressure Low (Solid/Heavy Liquid)Low inhalation risk under standard conditions, but spills persist and require solvent-based decontamination.

Regulatory Framework & Accumulation Standards

Under EPA RCRA regulations, laboratories must manage this compound as a characteristic hazardous waste due to its environmental toxicity profile[2]. Academic and research institutions operating under Subpart K or standard generator rules must utilize Satellite Accumulation Areas (SAAs) at or near the point of generation[4].

Table 2: RCRA Satellite Accumulation Area (SAA) Constraints

Generator StatusMax SAA VolumeMax Time in SAARequired Action Upon Reaching Limit
Very Small Quantity (VSQG) 55 GallonsNo strict federal time limitTransfer to Central Accumulation Area (CAA) within 3 days.
Small/Large Quantity 55 GallonsUp to 12 monthsTransfer to CAA within 3 days; strict weekly inspections required[3].
Acutely Toxic (P-Listed) 1 QuartN/AImmediate EHS pickup required (Note: This compound is not P-listed, but derivatives might be).

Note: Fines for EPA non-compliance regarding improper storage or labeling can reach up to $37,500 per violation, per day[5].

Operational Protocol: Segregation & Decontamination

This protocol is designed as a self-validating system . Each step contains a verification checkpoint to ensure that the waste is chemically stable before it is consolidated into larger SAA containers.

Step-by-Step Methodology

Step 1: Reaction Quenching

  • Action: Allow the reaction mixture containing 1-[4-(4-Methylphenyl)phenoxy]propan-2-one to cool to ambient temperature. Quench any residual basic reagents using a dilute weak acid (e.g., 1M HCl).

  • Causality: Neutralizing the mixture eliminates the risk of base-catalyzed aldol condensation of the ketone moiety once the waste is transferred to a mixed-waste carboy.

Step 2: Liquid-Liquid Extraction (Phase Separation)

  • Action: Extract the target compound into a non-halogenated organic solvent (e.g., Ethyl Acetate).

  • Self-Validation Checkpoint (Volumetric Reconciliation): Compare the input volume of the extraction solvent with the output volume of the organic layer. A discrepancy of >10% indicates an emulsion. If this occurs, the protocol dictates a mandatory re-extraction using saturated aqueous NaCl (brine) to force complete phase separation.

Step 3: Peroxide Validation

  • Action: Dip a commercial peroxide test strip into the isolated organic waste layer.

  • Self-Validation Checkpoint: The protocol is only authorized to proceed if the test strip reads < 10 ppm.

  • Causality: Validating peroxide levels prevents explosive hazards during the potentially 12-month SAA storage period[3]. If the reading is > 10 ppm, the waste must be immediately quenched by stirring with 10% w/v aqueous ferrous sulfate until a re-test passes.

Step 4: Packaging and Labeling

  • Action: Transfer the validated organic layer to a high-density polyethylene (HDPE) carboy designated for "Non-Halogenated Organic Waste." Ensure the container is chemically compatible, free from deterioration, and equipped with a leak-proof closure[4].

  • Action: Attach a hazardous waste tag immediately, explicitly listing "1-[4-(4-Methylphenyl)phenoxy]propan-2-one" and the extraction solvent.

WasteSegregation Start Reaction Mixture (Target Compound) Quench Quench & Extract (Ethyl Acetate) Start->Quench Process OrgPhase Organic Phase (Ketone Ether Waste) Quench->OrgPhase Top Layer AqPhase Aqueous Phase (Trace Organics) Quench->AqPhase Bottom Layer Peroxide Peroxide Validation (< 10 ppm) OrgPhase->Peroxide Test SAA SAA Storage (Non-Halogenated) Peroxide->SAA Pass Incinerate EPA RCRA Incineration SAA->Incinerate Dispatch

Caption: Workflow for the segregation and safety validation of organic ether waste.

Final Destruction Logistics: High-Temperature Incineration

Because 1-[4-(4-Methylphenyl)phenoxy]propan-2-one is highly resistant to biological degradation in wastewater treatment facilities, the only EPA-approved method for its final disposal is high-temperature incineration[2].

By ensuring the waste stream remains non-halogenated (by using extraction solvents like ethyl acetate rather than dichloromethane), laboratories prevent the formation of highly toxic dioxins and furans during the incineration process, significantly reducing the environmental impact and disposal cost.

Destruction Waste Consolidated Waste (CAS: 449737-01-3) Primary Primary Combustion (>1000°C) Waste->Primary Inject Cracking Thermal Cracking (Phenols, CO) Primary->Cracking Pyrolysis Secondary Secondary Oxidation Cracking->Secondary O2 Excess Scrubber Wet Scrubber (Neutralization) Secondary->Scrubber Flue Gas Exhaust Clean Exhaust (CO2, H2O) Scrubber->Exhaust Release

Caption: High-temperature incineration pathway for aryl ether ketone destruction.

References

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. [Link]

  • Laboratory Chemical Waste Management Guidelines - University of Pennsylvania Environment, Health and Radiation Safety (EHRS). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health.[Link]

  • 1-[4-(4-methylphenyl)phenoxy]propan-2-one - Chemical Details (DTXSID00383128) - EPA CompTox Chemicals Dashboard.[Link]

Sources

Handling

Personal protective equipment for handling 1-[4-(4-Methylphenyl)phenoxy]propan-2-one

As a Senior Application Scientist, I recognize that handling complex biphenyl derivatives like 1-[4-(4-Methylphenyl)phenoxy]propan-2-one requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure ab...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex biphenyl derivatives like 1-[4-(4-Methylphenyl)phenoxy]propan-2-one requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure absolute safety and experimental integrity, laboratory personnel must understand the causality behind the hazards.

This guide provides a comprehensive, field-proven framework for the safe handling, operational execution, and disposal of this specific aryl ether ketone, designed to build deep trust through rigorous scientific logic.

Mechanistic Insight: The Causality of Hazard

1-[4-(4-Methylphenyl)phenoxy]propan-2-one is a substituted aryl ether ketone characterized by extended biphenyl conjugation[1]. Understanding its molecular behavior is critical for designing an effective safety protocol:

  • Lipophilicity and Dermal Penetration: The biphenyl moiety renders this compound highly lipophilic. While the dry powder cannot easily penetrate intact skin, dissolving it in common laboratory solvents (e.g., Dichloromethane, DMSO) creates a vehicle that readily traverses the lipid bilayers of the stratum corneum.

  • Inhalation Hazards: As a synthesized solid, this compound often exists as a fine, electrostatic powder. If inhaled, these hydrophobic particles can deposit deep within the alveolar space, resisting aqueous clearance and potentially triggering localized macrophage activation and respiratory sensitization[2].

Quantitative Chemical & Hazard Profile

To establish a baseline for our operational controls, we must first quantify the physical and hazard parameters of the compound[3].

ParameterSpecification / ValueOperational Implication
Molecular Formula C₁₆H₁₆O₂High carbon content; requires complete combustion for disposal.
Molecular Weight 240.30 g/mol Bulk density varies; prone to aerosolization during transfer.
Physical State Solid / Fine PowderHigh risk of dust generation and electrostatic cling.
Solubility Insoluble in H₂O; Soluble in DCM, DMFAqueous decontamination is ineffective; requires organic solvents for spill cleanup.
Primary Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)Mandates strict barrier protection and engineering controls (fume hood).

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach to PPE. The equipment must match the physical state of the chemical during the specific workflow phase.

  • Dermal Protection (Dry Powder): Standard Nitrile gloves (minimum 0.11 mm thickness) provide an excellent barrier against the dry solid.

  • Dermal Protection (In Solution): If the compound is dissolved in an aggressive solvent like Dichloromethane (DCM), nitrile will fail within minutes. You must switch to Fluorinated (Viton) or Laminate (Silver Shield) gloves.

  • Ocular Protection: ANSI Z87.1 certified safety goggles (not safety glasses). The powder's electrostatic nature allows it to bypass the gaps in standard safety glasses.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If a hood is temporarily unavailable or a large spill occurs outside of one, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Operational Workflow: Precision Weighing and Transfer

The most vulnerable phase of handling 1-[4-(4-Methylphenyl)phenoxy]propan-2-one is the transfer from the bulk container to the reaction vessel. The following self-validating protocol ensures zero-exposure dispensing.

Step-by-Step Methodology

Step 1: Engineering Control Validation

  • Action: Turn on the fume hood and set the sash to the designated operational height (usually 18 inches).

  • Self-Validation Check: Hold a delicate task wipe (e.g., Kimwipe) at the bottom edge of the sash. If the wipe is pulled inward, negative pressure is confirmed. If it hangs straight or blows outward, abort the procedure immediately.

Step 2: Static Mitigation

  • Action: Wipe the exterior of the chemical container, the analytical balance, and the weighing spatulas with an anti-static cloth.

  • Causality: Aryl ether ketones are highly prone to static charge. Mitigating static prevents the powder from "jumping" off the spatula, which causes contamination and inaccurate mass readings.

Step 3: Dispensing and Verification

  • Action: Tare a disposable anti-static weigh boat. Carefully transfer the required mass using a micro-spatula.

  • Self-Validation Check: After transferring the powder to your reaction vessel, place the empty weigh boat back on the balance. If the balance reads greater than 0.002 g, static cling has retained material, and your reaction stoichiometry must be recalculated.

Step 4: Primary Decontamination

  • Action: Wipe down the balance pan and surrounding hood surface with a lint-free wipe dampened with Isopropanol (IPA).

  • Causality: Because the compound is water-insoluble, aqueous cleaning will only smear the powder. IPA effectively dissolves trace residues for complete removal.

Logical Workflow Visualization

The following diagram maps the critical decision points during the handling and potential spill response phases.

Workflow A Pre-Operation Assessment Check SDS & Hood B Don Primary PPE (Nitrile, Goggles, Coat) A->B C Transfer to Fume Hood (Verify Negative Pressure) B->C D Weighing & Dispensing (Use Anti-Static Tools) C->D E Spill Detected? D->E F Decontamination Protocol (Isopropanol Wipe) E->F Yes H Operation Complete & Logged E->H No G Hazardous Waste Disposal F->G H->G

Safe handling, operational execution, and spill response workflow for aryl ether ketones.

Spill Response & Waste Disposal Plan

Even with rigorous protocols, accidental releases occur. Execute the following steps immediately upon a spill.

Localized Solid Spill Protocol
  • Isolate: Alert personnel in the immediate vicinity. Do not attempt to sweep the dry powder with a brush, as this will aerosolize the chemical.

  • Suppress: Gently cover the spilled powder with paper towels to prevent air currents from dispersing the dust.

  • Solvent Wetting: Carefully pour a small amount of Isopropanol (IPA) or Ethanol over the paper towels to wet the powder, rendering it immobile and dissolving it into the towel.

  • Collect: Wearing fresh nitrile gloves, gather the wetted towels and place them into a designated hazardous waste bag.

Disposal Directives

1-[4-(4-Methylphenyl)phenoxy]propan-2-one must never be disposed of in the municipal trash or washed down the sink.

  • Solid Waste: Place all contaminated weigh boats, spatulas, and spill cleanup materials into a rigid, leak-proof polyethylene container.

  • Labeling: Label clearly as "Hazardous Solid Waste: Toxic Organic (Aryl Ether Ketone)".

  • Destruction: The preferred method of disposal is high-temperature incineration by a licensed hazardous waste contractor. The lack of halogenation in this specific molecule means it will combust cleanly into CO₂ and H₂O without generating toxic phosgene or dioxin gases[3].

References

  • PubChem. "1-Propanone, 1-(4'-methyl[1,1'-biphenyl]-4-yl)-" (Structural Analog Data). National Institutes of Health. Available at:[1]

  • Benchchem. "4,4'-Difluorobenzophenone | High-Purity Reagent" (Aryl Ether Ketone Handling Guidelines). Available at:[2]

  • U.S. Environmental Protection Agency (EPA). "An Alternatives Assessment for the Flame Retardant Decabromodiphenyl Ether (DecaBDE)" (Polymer and Aryl Ether Ketone Properties). Available at:[3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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